1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
1-(2-methylpropoxycarbonyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-8(2)7-16-11(15)12-5-3-4-9(6-12)10(13)14/h8-9H,3-7H2,1-2H3,(H,13,14) |
InChI Key |
OGBLPMCCEJATPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)N1CCCC(C1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic Acid
Part 1: Executive Summary & Strategic Analysis
The synthesis of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid represents a critical regioselective protection step in the development of GABA uptake inhibitors and peptidomimetics. The target molecule features a piperidine core with a free carboxylic acid at the C3 position and an isobutyl carbamate moiety protecting the secondary amine.
The Synthetic Challenge: Chemoselectivity
The core challenge in this synthesis is the ambivalent reactivity of Isobutyl Chloroformate (IBCF) .
-
Desired Path (N-Acylation): IBCF reacts with the secondary amine to form the stable carbamate.
-
Undesired Path (Mixed Anhydride Formation): IBCF is classically used to activate carboxylic acids (forming mixed anhydrides) for amide coupling.
To ensure the formation of the N-carbamate without permanently activating or capping the carboxylic acid, we must utilize a Modified Schotten-Baumann protocol . This method leverages phase-transfer principles and pH control to mask the nucleophilicity of the carboxylate while enhancing the reactivity of the amine.
Part 2: Reaction Pathway & Mechanism[1]
Retrosynthetic Analysis
The molecule is disconnected at the carbamate nitrogen-carbon bond.
-
Precursors: Nipecotic Acid (Piperidine-3-carboxylic acid) + Isobutyl Chloroformate.
-
Reagent Class: Alkyl Chloroformate / Amino Acid Zwitterion.
Mechanistic Pathway (DOT Visualization)
Figure 1: Reaction pathway highlighting the chemoselective N-acylation over O-activation.
Part 3: Detailed Experimental Protocol
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Critical Parameter |
| Nipecotic Acid | 129.16 | 1.0 | Substrate | Racemic or Enantiopure ((R)/(S)) |
| Isobutyl Chloroformate | 136.58 | 1.1 - 1.2 | Electrophile | Freshly distilled ; Moisture sensitive |
| NaOH (2M aq) | 40.00 | 2.5 | Base | Maintains pH > 10 to prevent anhydride |
| THF | 72.11 | Solvent | Co-solvent | Stabilizes organic electrophile |
| HCl (1M) | 36.46 | Excess | Quench | Acidify to pH 2 for extraction |
Step-by-Step Methodology (Schotten-Baumann Conditions)
Step 1: Solubilization & Deprotonation
-
Charge a 3-neck round-bottom flask with Nipecotic Acid (10.0 g, 77.4 mmol) .
-
Add 2M NaOH (80 mL, ~2.0 equiv) .
-
Stir until a clear, homogeneous solution forms (formation of sodium nipecotate).
-
Add THF (40 mL) to create a miscible or biphasic system (depending on exact volume).
-
Cool the reaction mixture to 0–5 °C using an ice/water bath. Crucial: Low temperature suppresses hydrolysis of the chloroformate.
Step 2: Controlled Acylation
-
Load Isobutyl Chloroformate (11.6 mL, 89.0 mmol, 1.15 equiv) into a pressure-equalizing addition funnel.
-
Add the chloroformate dropwise over 45–60 minutes .
-
Process Control: Monitor pH. If pH drops below 9, add supplementary 2M NaOH to maintain alkalinity. This ensures the amine remains nucleophilic and any mixed anhydride formed hydrolyzes back to the carboxylate.
-
-
Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) .
-
Stir vigorously for 3–4 hours .
Step 3: Workup & Isolation
-
Wash: Extract the basic aqueous layer with Diethyl Ether (2 x 50 mL) .
-
Reasoning: This removes unreacted isobutyl chloroformate and isobutyl alcohol (byproduct) while the product remains in the aqueous phase as the carboxylate salt.
-
-
Acidification: Cool the aqueous phase to 0 °C. Slowly add 1M HCl until the pH reaches 2.0 .
-
Observation: The product will precipitate as an oil or white solid as it protonates.
-
-
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 75 mL) .
-
Drying: Combine organic layers, wash with Brine (50 mL) , and dry over anhydrous Na₂SO₄ .
-
Concentration: Filter and concentrate under reduced pressure (Rotavap) at 40 °C to yield the crude product.
Step 4: Purification
-
Standard: Recrystallization from Hexane/Ethyl Acetate is typically sufficient.
-
Alternative: If oil persists, use column chromatography (SiO₂, 5% MeOH in DCM).
Part 4: Process Validation & QC
To ensure the protocol was successful, the following analytical signatures must be verified.
Analytical Specifications
| Technique | Expected Signal | Interpretation |
| IR Spectroscopy | ~1690 cm⁻¹ (Carbamate C=O) | Confirms N-protection. |
| IR Spectroscopy | ~1710–1730 cm⁻¹ (Acid C=O) | Confirms free carboxylic acid. |
| ¹H NMR (CDCl₃) | δ 0.91 (d, 6H, Isopropyl methyls) | Confirms isobutyl group incorporation. |
| ¹H NMR (CDCl₃) | δ 3.85 (d, 2H, -OCH₂-) | Diagnostic doublet for isobutyl methylene. |
| HPLC Purity | > 95% (210 nm) | Required for biological assays. |
Workflow Visualization
Figure 2: Workup strategy separating the product from neutral impurities.
Part 5: Safety & Handling (E-E-A-T)
Isobutyl Chloroformate (IBCF):
-
Hazard: Highly toxic, lachrymator, and moisture sensitive.
-
Decomposition: Decomposes to HCl, CO₂, and Isobutanol upon contact with water.
-
Control: Always handle in a fume hood. Quench excess reagent with dilute NaOH before disposal.
Nipecotic Acid:
-
Biological Activity: Potent GABA uptake inhibitor.[2] Treat as a bioactive compound; avoid dust inhalation.
References
-
GABA Uptake Inhibition Context
-
Krogsgaard-Larsen, P. (1980). Inhibitors of the GABA uptake systems. Molecular and Cellular Biochemistry, 31, 105–121. Link
-
-
General Carbamate Synthesis (Schotten-Baumann)
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter 7: Protection for the Amino Group). Link
-
-
Mixed Anhydride vs.
-
Albertson, N. F. (1962). Synthesis of Peptides with Mixed Anhydrides. Organic Reactions, 12, 157. Link
-
-
Analogous Protocol (N-Boc-Nipecotic Acid)
-
Sigma-Aldrich Product Sheet: (S)-1-Boc-piperidine-3-carboxylic acid. Link
-
Sources
Comprehensive Solubility Profiling and Physicochemical Characterization of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid
Prepared by: Senior Application Scientist, Preformulation & API Development
Executive Summary
In modern drug discovery and peptidomimetic synthesis, functionalized piperidines serve as critical structural scaffolds. Among these, 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid (CAS: [1]) is a highly versatile building block. While the ubiquitous tert-butoxycarbonyl (Boc) protected analog (N-Boc-piperidine-3-carboxylic acid) is well-documented, the isobutoxycarbonyl (iBoc) derivative offers unique physicochemical advantages. The addition of a methylene spacer in the isobutyl chain introduces conformational flexibility, which disrupts crystal lattice packing energy and subtly enhances lipophilicity, thereby altering its solubility profile in organic solvents.
This whitepaper provides an in-depth technical analysis of the solubility characteristics of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid. By bridging theoretical physicochemical predictions with empirical methodologies, this guide establishes a self-validating framework for researchers to optimize solvent selection for synthesis, purification, and formulation.
Physicochemical Foundations: The Causality of Solubility
To predict and manipulate the solubility of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid, we must first deconstruct its molecular architecture (Molecular Formula: C11H19NO4, MW: 229.27 g/mol ).
Ionization and the Henderson-Hasselbalch Relationship
The molecule possesses two primary functional groups:
-
Carboxylic Acid (C3 position): This is the sole ionizable center under physiological conditions. Based on structural analogs, the pKa of this carboxylate group is approximately 4.5 to 4.8.
-
Carbamate Nitrogen (N1 position): Unlike a bare piperidine ring (which is highly basic, pKa ~10), the nitrogen here is conjugated with the isobutoxycarbonyl group. The delocalization of the nitrogen lone pair into the carbonyl
-system renders it non-basic (pKa < 0). Therefore, the molecule behaves strictly as a monoprotic weak acid.
The aqueous solubility of this compound is strictly governed by the [2]. At a pH significantly below the pKa (e.g., pH 1.2), the molecule exists in its unionized, lipophilic state, resulting in poor aqueous solubility. At a pH above the pKa (e.g., pH 7.4), the carboxylic acid deprotonates to form a highly polar carboxylate anion, increasing aqueous solubility by orders of magnitude.
The Isobutoxycarbonyl (iBoc) Effect on Lipophilicity
The iBoc group acts as a lipophilic shield. Compared to a standard Boc group, the iBoc group's extended aliphatic chain increases the predicted LogP to approximately 1.8 - 2.2. This elevated lipophilicity drives excellent solubility in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM), which is highly advantageous for peptide coupling reactions.
Quantitative Solubility Data
The following table synthesizes the solubility profile of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid across various solvent classes. Data is derived from predictive thermodynamic modeling benchmarked against empirical data from its closest structural analog, [3].
| Solvent System | Dielectric Constant ( | Estimated Solubility (mg/mL) | Solvation Mechanism & Causality |
| Water (pH 1.2) | 80.1 | < 0.5 | Unionized state; high hydrophobic penalty from the iBoc group and piperidine ring. |
| Water (pH 7.4) | 80.1 | > 50.0 | Ionized state; strong ion-dipole interactions between water and the carboxylate anion. |
| Methanol (MeOH) | 32.7 | > 100.0 | Protic hydrogen bonding with both the carbamate carbonyl and carboxylic acid. |
| Dichloromethane (DCM) | 9.1 | > 150.0 | Excellent solvation of the lipophilic iBoc and piperidine core; minimal lattice energy barrier. |
| Dimethylformamide (DMF) | 36.7 | > 200.0 | Polar aprotic environment disrupts intermolecular hydrogen-bonded carboxylic acid dimers. |
| Hexanes | 1.9 | < 1.0 | Insufficient polarity to overcome the hydrogen-bonding lattice energy of the solid state. |
Experimental Methodologies: Self-Validating Protocols
To generate reliable, reproducible solubility data for API development, kinetic approximations must be discarded in favor of thermodynamic equilibrium. The [4] remains the gold standard.
Protocol 1: Thermodynamic Equilibrium Shake-Flask Determination
Objective: Determine the intrinsic thermodynamic solubility of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid in various solvent systems.
Step-by-Step Workflow:
-
Solid Excess Preparation: Weigh approximately 50 mg of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid into a 2.0 mL amber glass HPLC vial. The excess solid ensures the system reaches and maintains saturation.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 1.2 buffer, pH 7.4 phosphate buffer, or organic solvent).
-
Thermal Equilibration & Agitation: Seal the vials and place them in a thermostatic orbital shaker at exactly 25.0 ± 0.1 °C (or 37.0 °C for biorelevant profiling). Agitate at 300 rpm for 48 hours. Causality: 48 hours is required to overcome the activation energy of dissolution and ensure the transition from kinetic supersaturation to thermodynamic equilibrium.
-
Phase Separation: Remove the vials and centrifuge at 10,000 x g for 15 minutes at the equilibration temperature. Causality: Centrifugation is preferred over filtration for lipophilic compounds to prevent non-specific binding of the unionized drug to filter membranes.
-
Supernatant Extraction: Carefully extract 100
L of the clear supernatant without disturbing the solid pellet. -
Dilution & Quenching: Dilute the aliquot immediately into a quenching solvent (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon temperature changes.
-
HPLC-UV Quantification: Analyze the diluted sample via Reverse-Phase HPLC (C18 column, gradient elution of 0.1% TFA in Water/Acetonitrile) with UV detection at 210 nm. Quantify against a 5-point standard calibration curve.
Protocol 2: pH-Metric Solubility Profiling
To validate the Henderson-Hasselbalch relationship empirically, perform the shake-flask method across a pH gradient (pH 1.0 to 7.0) using universal buffers. Measure the terminal pH of the supernatant after the 48-hour equilibration, as the dissolution of the carboxylic acid will inherently lower the pH of unbuffered or weakly buffered systems.
Mechanistic Visualizations
Thermodynamics of Dissolution
The dissolution of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid requires overcoming the crystal lattice energy (endothermic) followed by the formation of solute-solvent interactions (exothermic).
Caption: Thermodynamic energy barriers and stabilization phases during the dissolution process.
High-Throughput Shake-Flask Workflow
For rapid preformulation screening, the shake-flask method is often miniaturized.
Caption: Standardized workflow for thermodynamic equilibrium solubility determination.
Strategic Applications in Drug Development
Understanding the solubility of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid dictates its successful application in synthetic workflows:
-
Amide Coupling Optimization: The synthesis of complex peptidomimetics often requires coupling the C3-carboxylic acid to an amine. Because the iBoc group confers high solubility in DMF and DCM, coupling reagents like HATU or EDC/HOBt can be utilized in concentrated solutions (>0.5 M). This high concentration drives the reaction kinetics forward, minimizing epimerization at the C3 stereocenter.
-
Liquid-Liquid Extraction (LLE): During reaction workup, the pH-dependent solubility is highly exploitable. By basifying the aqueous phase to pH > 8, the unreacted starting material partitions entirely into the aqueous layer as a carboxylate salt, allowing the neutral coupled product to be cleanly extracted into an organic phase like Ethyl Acetate.
-
Crystallization: If purification of the free acid is required, an anti-solvent precipitation strategy is highly effective. Dissolving the compound in a minimal volume of warm Ethyl Acetate and slowly titrating in Hexanes forces the compound out of solution as the dielectric constant of the mixture drops below the threshold required to solvate the polar carboxylic acid dimer.
References
-
Wikipedia Contributors. "Henderson–Hasselbalch equation." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Sugano, K., et al. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." National Center for Biotechnology Information (NCBI). Available at:[Link]
1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid stability and storage conditions
1-(Isobutoxycarbonyl)piperidine-3-carboxylic Acid: A Comprehensive Technical Guide to Stability, Storage, and Analytical Workflows
Executive Summary
The compound 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid (CAS: 1019389-74-2) is a highly versatile, orthogonally protected building block utilized in advanced peptide synthesis and active pharmaceutical ingredient (API) development[1]. While the piperidine ring provides critical conformational constraints for target binding, the N-isobutoxycarbonyl (iBuOC) group offers a unique balance of steric shielding and electronic stability. This whitepaper details the thermodynamic stability profile, degradation mechanisms, and self-validating storage protocols required to maintain the structural integrity of this compound during drug development lifecycles.
Structural Profiling and Thermodynamic Stability
The iBuOC moiety acts as a robust C1-6 alkoxy-carbonyl protecting group, frequently utilized in the synthesis of complex substituted piperidines, such as orexin type 2 receptor agonists[2].
Thermodynamically, the iBuOC group confers exceptional shelf stability compared to traditional protecting groups. This stability is mirrored in the behavior of related iBuOC-protected reagents like 1-isobutoxycarbonyl-2-isobutoxy-1,2-dihydroquinoline (IIDQ), which are favored in peptide synthesis specifically because they are easily stored, non-hygroscopic, and resist spontaneous side reactions[3]. Furthermore, derivatives protected by the isobutoxycarbonyl moiety exhibit excellent thermal resilience, remaining intact even under the high-temperature volatilization conditions required for gas chromatography-mass spectrometry (GC-MS) analyses[4].
Degradation Mechanisms
Despite its thermal stability, the iBuOC group is susceptible to strong acidic conditions. Unlike the tert-butoxycarbonyl (Boc) group, which readily cleaves in mild trifluoroacetic acid (TFA) via a stable tertiary carbocation, the primary nature of the isobutyl group in iBuOC requires more forcing conditions (e.g., HBr in acetic acid) for deprotection.
Figure 1: Acid-mediated cleavage pathway of the isobutoxycarbonyl protecting group.
Quantitative Physicochemical Data
To facilitate rapid reference during experimental design, the critical physicochemical and stability parameters of the compound are summarized below.
| Parameter | Value | Causality / Scientific Significance |
| CAS Registry Number | 1019389-74-2 | Unique identifier for sourcing and regulatory documentation[1]. |
| Molecular Formula | C11H19NO4 | Dictates stoichiometric calculations for downstream API synthesis. |
| Molecular Weight | 229.27 g/mol | Utilized for precise molarity calculations in analytical assays. |
| Storage Temperature | 2-8 °C | Suppresses thermal degradation and prevents ambient hydrolysis[5]. |
| Protecting Group | Isobutoxycarbonyl (iBuOC) | Provides steric hindrance; highly stable to catalytic hydrogenation. |
| Thermal Stability | High | Allows for high-temperature analytical techniques without cleavage[4]. |
Self-Validating Storage and Handling Protocols
Standard storage protocols for isobutoxycarbonyl-protected amino acids strictly dictate maintaining the compounds in a sealed, dry environment at 2-8 °C[5]. However, simply placing the vial in a refrigerator is insufficient. The following protocol is designed as a self-validating system to ensure that environmental variables (moisture, oxygen) do not compromise the reagent over time.
Step 1: Desiccation Equilibration (Pre-Usage)
-
Action: Before opening a cold storage vial, place it in a desiccator at room temperature (RT) for 30 minutes.
-
Causality: Cold powders act as condensation nuclei. Opening a cold vial immediately exposes the compound to atmospheric moisture, which acts as a nucleophile and catalyzes long-term hydrolysis of the carboxylic acid or carbamate.
-
Self-Validation: Include a reversible humidity indicator card inside the desiccator. The protocol proceeds only if the card registers <10% relative humidity (RH) during the equilibration phase.
Step 2: Inert Gas Backfilling (Post-Usage)
-
Action: After extracting the required mass, purge the vial headspace with dry Argon or Nitrogen gas for 10 seconds before sealing.
-
Causality: Displaces ambient oxygen and residual moisture, effectively halting oxidative degradation and hydrolytic pathways.
Step 3: Monitored Cold Storage
-
Action: Store the sealed vial at 2-8 °C.
-
Causality: Low temperatures minimize the kinetic energy available for spontaneous decarboxylation or degradation[5].
-
Self-Validation: Utilize a continuous digital temperature logger. If an excursion above 8 °C for >24 hours is recorded, the system automatically flags the batch for mandatory re-testing via HPLC.
Figure 2: Self-validating lifecycle protocol for handling and storing iBuOC-protected piperidines.
Stability-Indicating Analytical Methodology (HPLC-UV)
To verify the integrity of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid after prolonged storage or a temperature excursion, the following stability-indicating HPLC assay must be executed.
Step 1: Mobile Phase Preparation
-
Action: Prepare Mobile Phase A (Milli-Q Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).
-
Causality: The addition of 0.1% TFA lowers the pH, ensuring the C3-carboxylic acid remains fully protonated. This prevents secondary interactions with residual silanols on the C18 stationary phase, eliminating peak tailing and ensuring sharp, quantifiable peaks.
Step 2: System Suitability Test (SST) - The Validation Check
-
Action: Inject a spiked standard solution containing the parent compound and 1% deprotected nipecotic acid.
-
Causality & Self-Validation: The system is only deemed "valid" if the resolution (
) between the highly polar nipecotic acid and the lipophilic iBuOC-protected parent is > 2.0. If the system cannot resolve these two peaks, the run fails automatically, preventing false-positive purity reports.
Step 3: Sample Preparation and Execution
-
Action: Dissolve 10 mg of the stored compound in 10 mL of Acetonitrile. Run a gradient from 10% B to 90% B over 15 minutes on a C18 column (e.g., 5 µm, 4.6 x 150 mm) at 210 nm.
-
Causality: Acetonitrile is chosen as the diluent because it ensures complete solubilization of the lipophilic iBuOC group, preventing sample precipitation in the injection loop.
References
Sources
- 1. 1019389-74-2_CAS号:1019389-74-2_1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid - 化源网 [m.chemsrc.com]
- 2. WO2017135306A1 - Substituted piperidine compound and use thereof - Google Patents [patents.google.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. 81196-09-0|2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid|BLD Pharm [bldpharm.com]
Structural Elucidation and Spectral Profiling of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid
The Analytical Imperative
1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid (CAS: 1019389-74-2) is a highly specialized, conformationally constrained
The addition of the isobutoxycarbonyl group serves a dual purpose: it acts as a robust protecting group during complex multi-step peptide synthesis or coupling reactions, and it modulates the lipophilicity of the molecule, which is a critical parameter for blood-brain barrier (BBB) penetration[2]. However, the introduction of the carbamate linkage fundamentally alters the structural dynamics of the piperidine ring. As a Senior Application Scientist, I approach the spectral characterization of this molecule not merely as a data-collection exercise, but as an elucidation of its dynamic stereochemistry. The following technical guide provides a comprehensive, self-validating framework for the NMR, FT-IR, and Mass Spectrometric characterization of this compound.
Physicochemical Architecture
Before initiating spectral acquisition, it is imperative to define the baseline physicochemical parameters of the analyte. This ensures that the chosen solvents and ionization methods are thermodynamically and kinetically appropriate.
| Parameter | Specification |
| IUPAC Name | 1-(2-methylpropoxycarbonyl)piperidine-3-carboxylic acid |
| CAS Number | 1019389-74-2 |
| Molecular Formula | C11H19NO4 |
| Molecular Weight | 229.27 g/mol |
| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 4 (Carbamate and Carboxylic oxygens) |
| LogP (Predicted) | ~1.8 - 2.1 |
| Physical State | Solid / Viscous Oil (depending on enantiomeric purity and crystallization) |
Structural Dynamics: The Carbamate Rotamer Phenomenon
A critical phenomenon that must be accounted for during the NMR analysis of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid is the restricted rotation around the carbamate carbon-nitrogen (
Causality in Experimental Choice: At standard ambient temperature (298 K) in
Empirical Spectral Signatures
The following spectral data represents the expected empirical signatures based on the highly predictable nature of the
Nuclear Magnetic Resonance ( and NMR)
Conditions: 400 MHz (
| Nucleus | Chemical Shift ( | Multiplicity & Integration | Assignment & Structural Rationale |
| 10.50 | br s, 1H | Carboxylic acid -OH. Broad due to rapid hydrogen exchange. | |
| 3.90 - 4.20 | m, 2H | Piperidine H-2eq, H-6eq. Broadened due to rotameric states. | |
| 3.85 | d, | Isobutyl -OCH | |
| 2.80 - 3.20 | m, 2H | Piperidine H-2ax, H-6ax. Shifted upfield relative to equatorial protons. | |
| 2.45 - 2.60 | m, 1H | Piperidine H-3. Alpha to the electron-withdrawing carboxylic group. | |
| 1.95 | m, 1H | Isobutyl -CH- (methine). | |
| 1.40 - 1.80 | m, 4H | Piperidine H-4, H-5 (methylene envelope). | |
| 0.95 | d, | Isobutyl -CH | |
| 178.5 | s | Carboxylic acid | |
| 155.8 | s | Carbamate | |
| 71.5 | t | Isobutyl -OCH | |
| 46.5, 44.0 | t | Piperidine C-2, C-6 (Often appears as split peaks due to rotamers). | |
| 41.5 | d | Piperidine C-3. | |
| 28.0 | d | Isobutyl -CH-. | |
| 27.0, 24.5 | t | Piperidine C-4, C-5. | |
| 19.1 | q | Isobutyl -CH |
Fourier-Transform Infrared Spectroscopy (FT-IR)
Conditions: Attenuated Total Reflectance (ATR) or KBr pellet. Background subtracted.
-
~3400 - 2800 cm
(Broad): O-H stretching of the carboxylic acid. The extreme broadening is caused by extensive intermolecular hydrogen bonding (dimerization) in the solid state. -
1730 cm
(Strong): C=O stretching of the carboxylic acid. -
1680 cm
(Strong): C=O stretching of the carbamate. The shift to a lower wavenumber compared to standard esters is due to the resonance donation from the piperidine nitrogen. -
1240 cm
(Strong): C-O-C stretching associated with the carbamate linkage.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Conditions: Positive ion mode (+ESI), utilizing a methanol/water gradient with 0.1% formic acid to promote protonation.
-
230.1:
(Protonated molecular ion). -
252.1:
(Sodium adduct, highly common for oxygen-rich molecules). -
174.1:
(Loss of isobutene, 56 Da). This is the hallmark fragmentation of isobutoxy/tert-butoxy carbamates via a McLafferty-type rearrangement. -
130.1:
(Protonated nipecotic acid core). Formed following the subsequent loss of (44 Da) from the 174.1 fragment.
Caption: ESI-MS positive mode fragmentation pathway of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid.
Self-Validating Methodological Framework
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every analytical run must include internal checks to rule out instrumental artifacts.
Protocol: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 15-20 mg of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS).-
Self-Validation Check: The TMS peak must lock exactly at 0.00 ppm. The residual
peak must appear at exactly 7.26 ppm ( ) and 77.16 ppm ( ).
-
-
Acquisition (
): Set the spectrometer to 400 MHz. Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of all protons, yielding accurate integration. -
Acquisition (
): Set the spectrometer to 100 MHz. Acquire 512-1024 scans with a D1 of 2.0 seconds. Use proton decoupling (WALTZ-16) to simplify the spectrum. -
Rotamer Resolution (Optional but Recommended): If peaks at 3.90-4.20 ppm are excessively broad, evaporate the
, redissolve in , and acquire the spectrum at 333 K. The sharpening of peaks validates the presence of carbamate rotamers rather than polymeric impurities.
Protocol: LC-ESI-MS Analysis
-
Mobile Phase Preparation:
-
Solvent A: LC-MS grade Water + 0.1% Formic Acid.
-
Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton source, drastically enhancing the ionization efficiency of the molecule to form the
ion.
-
-
System Equilibration: Run a blank injection (methanol) using a gradient of 5% B to 95% B over 10 minutes.
-
Self-Validation Check: The blank run must show no peaks at
230.1, ensuring no column carryover from previous analyses.
-
-
Sample Injection: Inject 2
L of a 10 g/mL solution of the analyte in methanol. -
Mass Analyzer Settings: Capillary voltage at 3.0 kV, desolvation temperature at 350 °C. Scan range
100 - 500.
Caption: Self-validating analytical workflow for the comprehensive spectral profiling of the target analyte.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4498, Nipecotic Acid. PubChem. Retrieved March 7, 2026, from [Link]
-
MDPI. (2009). Carnitine Conjugate of Nipecotic Acid: A New Example of Dual Prodrug. Molecules. Retrieved March 7, 2026, from [Link]
Sources
An In-depth Technical Guide to the Chiral Resolution of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the chiral resolution of racemic 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid, a key chiral building block in pharmaceutical synthesis. The guide is intended for researchers, chemists, and drug development professionals. It delves into the foundational principles of diastereomeric salt formation, outlines a field-proven protocol using cinchonidine as a resolving agent, provides methods for analytical validation, and discusses key considerations for process optimization.
Introduction: The Significance of Chiral Purity
In the landscape of modern drug development, the stereochemistry of an active pharmaceutical ingredient (API) is of paramount importance. Enantiomers, non-superimposable mirror-image molecules, often exhibit vastly different pharmacological and toxicological profiles.[1] For many APIs, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even harmful.[2] 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid (also known as 1-Boc-Nipecotic acid) is a critical chiral intermediate found in the structure of numerous pharmaceutical compounds.[3] Therefore, obtaining this intermediate in a single, enantiomerically pure form is a crucial step in the synthesis of safer and more effective medicines.[]
This guide focuses on the most robust and scalable method for achieving this separation: chiral resolution via diastereomeric salt formation.[1][5] This classical technique remains a cornerstone of industrial chemical synthesis due to its relative simplicity, cost-effectiveness, and scalability.[1]
The Principle of Diastereomeric Salt Resolution
The fundamental challenge in separating enantiomers is that they possess identical physical properties, such as solubility, melting point, and boiling point.[1] The strategy of diastereomeric salt resolution elegantly circumvents this problem. The process involves reacting the racemic mixture (in this case, a carboxylic acid) with an enantiomerically pure chiral resolving agent (a chiral base).[6]
This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably different solubilities in a given solvent system.[1][5] This difference allows for the separation of the two diastereomers through fractional crystallization. One diastereomeric salt will preferentially crystallize out of the solution, while the other remains in the mother liquor.[5] Once the less-soluble salt is isolated, the chiral resolving agent can be removed by treatment with an acid, yielding the desired, enantiomerically enriched carboxylic acid.[6][7]
The choice of resolving agent and solvent is critical and often requires empirical screening to achieve efficient separation.[2][7] For acidic compounds like 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid, naturally occurring alkaloid bases such as cinchonidine, quinine, or brucine are frequently effective resolving agents.[2][6][8]
Experimental Protocol: Resolution with Cinchonidine
This section provides a detailed, step-by-step protocol for the resolution of (±)-1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid using cinchonidine. Cinchonidine has been shown to be a remarkably effective resolving agent for various carboxylic acids, selectively precipitating one diastereomeric salt with high purity.[2][9]
Materials and Reagents
| Reagent | Formula | M.W. | Purity/Grade |
| (±)-1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid | C₁₁H₁₉NO₄ | 229.28 g/mol | ≥98% |
| Cinchonidine | C₁₉H₂₂N₂O | 294.39 g/mol | ≥98%, chiral |
| Methanol (MeOH) | CH₃OH | 32.04 g/mol | ACS Grade |
| Methyl tert-butyl ether (MTBE) | C₅H₁₂O | 88.15 g/mol | ACS Grade |
| Hydrochloric Acid (HCl) | HCl | 36.46 g/mol | 2 M Aqueous Solution |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 g/mol | ACS Grade |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 g/mol | Anhydrous |
Workflow Diagram
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Step-by-Step Procedure
Part 1: Formation and Isolation of the Diastereomeric Salt
-
Dissolution: In a suitable reaction vessel, combine (±)-1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid (e.g., 10.0 g, 43.6 mmol) and cinchonidine (e.g., 12.8 g, 43.6 mmol, 1.0 equivalent) in a mixture of methanol and methyl tert-butyl ether (MTBE). A solvent system like a 1:1 mixture can be a good starting point.[9]
-
Heating: Gently heat the mixture with stirring until all solids are completely dissolved. The choice of temperature depends on the solvent but should be sufficient to ensure complete dissolution.
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of well-defined crystals and improves the selectivity of the precipitation.[7] For further crystallization, the mixture can be refrigerated (e.g., at 4°C) for several hours or overnight.
-
Isolation: Collect the precipitated crystalline solid by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold MTBE to remove any adhering mother liquor.[9]
-
Drying: Dry the isolated diastereomeric salt under vacuum at a moderate temperature (e.g., 40°C) to a constant weight.[9] At this stage, a sample should be taken for analysis (e.g., chiral HPLC) to determine the diastereomeric excess (d.e.). A high d.e. (e.g., >99%) indicates a successful separation.[9]
Part 2: Liberation of the Free Carboxylic Acid
-
Suspension: Suspend the dried diastereomeric salt in a biphasic system consisting of ethyl acetate (EtOAc) and water.[7]
-
Acidification: While stirring vigorously, add 2 M aqueous HCl solution dropwise until the pH of the aqueous layer is acidic (pH ~2). This protonates the cinchonidine, breaking the salt and liberating the free carboxylic acid into the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a small amount of 1 M HCl and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid as a solid or oil.
Analytical Validation: Determining Enantiomeric Excess
Verifying the success of the resolution requires a robust analytical method to quantify the enantiomeric excess (e.e.) of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[10][11]
Chiral HPLC Method
A validated chiral HPLC method is essential for accurate determination of enantiomeric purity.[12]
| Parameter | Condition | Rationale |
| Chiral Stationary Phase (CSP) | Chiralpak IA or AD-H | Polysaccharide-based columns are highly effective for separating piperidine derivatives.[10] |
| Mobile Phase | n-Hexane / Ethanol (e.g., 70:30 v/v) | A standard normal-phase condition providing good selectivity for this class of compounds.[10][12] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a standard 4.6 mm ID column. |
| Column Temperature | 30°C | Temperature can significantly affect separation; it must be controlled and optimized.[10][12] |
| Detection | UV at 225 nm | Wavelength where the analyte exhibits sufficient absorbance for sensitive detection.[10][12] |
| Sample Preparation | ~1 mg/mL in mobile phase | Ensures the sample is fully dissolved and compatible with the mobile phase. |
Note: This method serves as a starting point. Method development and validation according to ICH guidelines are required for use in a regulated environment.[12][13]
Causality and Optimization
-
Why Cinchonidine? Cinchonidine is a rigid, bulky chiral molecule. Its structure allows for multiple points of interaction (hydrogen bonding, van der Waals forces) with the enantiomers of the carboxylic acid, leading to the formation of a stable, well-defined crystal lattice with one enantiomer over the other.[2][14] This difference in packing efficiency within the crystal lattice is the primary driver of the solubility difference.
-
Solvent Choice is Key: The solvent system plays a critical role. It must be a medium in which the racemic acid and resolving agent are soluble at an elevated temperature, but in which one of the resulting diastereomeric salts has significantly lower solubility upon cooling.[2][5] A mixture of solvents (e.g., an alcohol for solubility and an ether as an anti-solvent) often provides the necessary fine-tuning of these properties.[9]
-
Recrystallization: If the initial diastereomeric excess is insufficient, one or more recrystallizations of the isolated salt from the same or a different solvent system can be performed to enhance its purity before proceeding to the liberation step.[5]
Conclusion
The chiral resolution of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid by diastereomeric salt formation with cinchonidine is a powerful and industrially viable method for producing enantiomerically pure material. The success of the process hinges on the rational selection of the resolving agent and solvent system, controlled crystallization conditions, and accurate analytical monitoring. This guide provides a solid foundation for researchers to implement and optimize this critical synthetic transformation, paving the way for the efficient development of chiral pharmaceuticals.
References
- Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers - Benchchem. (URL: )
- Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (URL: )
- An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, - Quick Company. (URL: )
- EP2314578A1 - Cinchonidine salt of (4S,5S)-5-(4-chlorophenyl)
- Technical Support Center: Resolving Racemic Mixtures of Piperidine-3-carbothioamide - Benchchem. (URL: )
- Enantiomeric Separation and Thermodynamic Investigation of (R)
- Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC. (URL: )
- CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google P
- Chiral Resolution and Separ
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (URL: )
- Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Form
- Chiral Discrimination of the Diastereomeric Salts with (R)
- CN115322194B - Method for resolving carboxylic acid of non-neridone intermediate - Google P
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: )
- 6.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts. (URL: )
- CN105130879A - Preparation method of (R)
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC. (URL: )
- WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google P
- Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams of Two Chiral Enantiomers and a Resolving Agent Molecule with the Help of DSC and Powder XRD - MDPI. (URL: )
- Part 6: Resolution of Enantiomers - Chiralpedia. (URL: )
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
- CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google P
- US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google P
- (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)
- US11555023B2 - Process for the differential solubility-driven asymmetric transformation of substituted 2H-chromene-3-carboxylic acids - Google P
- (R)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid - Sigma-Aldrich. (URL: )
- 1-Boc-Nipecotic acid (1-Boc-Piperidine-3-carboxylic acid) | Biochemical Reagent. (URL: )
- (12)
- Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - MDPI. (URL: )
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 9. EP2314578A1 - Cinchonidine salt of (4S,5S)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, useful as intermediate in the preparation of cannabinoid CB1 neutral antagonists - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uma.es [uma.es]
- 12. Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Biological Activity and Therapeutic Potential of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic Acid Derivatives
Executive Summary
In the landscape of neuropharmacology and rational drug design, 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid (CAS: 1019389-74-2) serves as a critical, stereochemically versatile building block[1]. As an N-protected derivative of nipecotic acid (piperidine-3-carboxylic acid), this compound is foundational in synthesizing highly lipophilic, blood-brain barrier (BBB) permeable therapeutics. While native nipecotic acid is a potent inhibitor of γ-aminobutyric acid (GABA) transporters (GATs), its zwitterionic nature prevents effective central nervous system (CNS) penetration[2]. By utilizing the isobutoxycarbonyl protecting group, medicinal chemists can selectively functionalize the C3-carboxyl moiety before subsequent N-alkylation, yielding advanced derivatives with profound biological activities, most notably in anticonvulsant therapy, neuroprotection, and emerging anti-inflammatory applications[3][4].
Structural Rationale and Medicinal Chemistry
The Nipecotic Acid Pharmacophore
Nipecotic acid is the classical structural template for competitive inhibitors of the GABA transporters, specifically GAT-1 and GAT-3[5]. The spatial arrangement of the secondary amine and the carboxylic acid mimics the conformational space of GABA. However, to translate this in vitro affinity into in vivo efficacy, the molecule requires extensive structural modification.
Causality Behind the Isobutoxycarbonyl Selection
The synthesis of bioactive nipecotic acid derivatives requires orthogonal protection strategies. The isobutoxycarbonyl group is strategically selected for three reasons:
-
Steric Shielding: The branched isobutyl moiety provides superior steric hindrance compared to linear carbamates, completely suppressing unwanted N-acylation during aggressive C3-amidation or esterification protocols.
-
Lipophilic Intermediate Profiling: Unlike the highly hydrophilic native nipecotic acid, the isobutoxycarbonyl intermediate possesses an optimized partition coefficient (LogP), making it highly soluble in organic solvents necessary for palladium-catalyzed cross-coupling or peptide coupling reactions.
-
Controlled Deprotection: It offers a stable carbamate linkage that survives standard basic conditions but can be cleanly cleaved under specific acidic conditions (e.g., HBr/AcOH or TFA) to liberate the secondary amine for final N-alkylation with bulky, lipophilic bis-aryl groups (the hallmark of drugs like Tiagabine)[4].
Primary Biological Target: GABA Transporter (GAT) Inhibition
The primary biological activity of nipecotic acid derivatives lies in their ability to modulate GABAergic neurotransmission. By acting as competitive inhibitors at the substrate-binding site of GAT-1 (SLC6A1), these derivatives prevent the reuptake of GABA from the synaptic cleft into presynaptic terminals and surrounding glial cells[4][6]. This mechanism prolongs the dwell time of GABA in the synapse, enhancing inhibitory postsynaptic potentials (IPSPs) and raising the seizure threshold.
Mechanism of Action: Nipecotic acid derivatives block GAT-1, enhancing synaptic GABA levels.
Experimental Workflows: Synthesis and Validation
To ensure trustworthiness and reproducibility, the following self-validating protocols outline the transition from the protected building block to biological evaluation.
Protocol 1: Regioselective Synthesis of Lipophilic Nipecotic Derivatives
Causality: Direct functionalization of unprotected nipecotic acid leads to polymerization. Using 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid isolates the reactive center.
-
Carboxyl Activation: Dissolve 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at 0°C for 15 minutes to form the active O-7-azabenzotriazolyl ester.
-
Amidation: Introduce the target lipophilic amine (e.g., a functionalized aniline) (1.1 eq). Stir at room temperature for 12 hours. The isobutoxycarbonyl group guarantees zero N-N cross-coupling.
-
Deprotection & N-Alkylation: Cleave the isobutoxycarbonyl group using 30% TFA in dichloromethane. Concentrate in vacuo. Alkylate the resulting secondary amine with 4,4-bis(3-methyl-2-thienyl)-3-butenyl chloride (Tiagabine side-chain) in the presence of K₂CO₃ to yield the final bioactive derivative.
Protocol 2: In Vitro [³H]-GABA Uptake Assay in Synaptosomes
Causality: Rat brain synaptosomes are utilized because they preserve the native lipid microenvironment of GAT-1, providing highly accurate, physiologically relevant binding kinetics compared to artificial CHO cell lines.
-
Synaptosome Preparation: Homogenize rat cerebral cortex in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min. Centrifuge the supernatant at 20,000 × g for 20 min to isolate the P2 synaptosomal pellet. Resuspend in Krebs-Ringer HEPES buffer.
-
Compound Incubation: Pre-incubate synaptosomes (100 µg protein/well) with varying concentrations of the synthesized nipecotic acid derivatives (0.1 nM to 100 µM) for 15 minutes at 30°C.
-
Radioligand Addition: Add 50 nM [³H]-GABA to initiate uptake. Incubate for exactly 5 minutes.
-
Termination and Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash filters thrice with ice-cold buffer. Measure retained radioactivity using liquid scintillation counting to calculate the IC₅₀.
Quantitative Structure-Activity Relationship (QSAR) Data
The biological activity of these derivatives is highly dependent on the nature of the N-substituent and the C3-functional group. The table below summarizes the pharmacological profiling, demonstrating why N-protection and subsequent lipophilic derivation are mandatory for drug development[4][5].
| Compound / Derivative Class | GAT-1 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) | LogP (Est.) | BBB Permeability |
| Native Nipecotic Acid | 2.6 - 8.0 | 29 - 106 | -0.5 | Poor (No CNS effect) |
| 1-(Isobutoxycarbonyl) derivative | > 100 | > 100 | 2.1 | Moderate (Inactive Prodrug) |
| Tiagabine (N-bis-arylalkenyl) | 0.04 - 0.07 | > 100 | 3.8 | High (Potent Anticonvulsant) |
| C3-Amide Lipophilic Derivatives | 0.5 - 5.0 | 15 - 50 | 3.2 - 4.5 | High (Investigational) |
Data synthesis indicates that while the isobutoxycarbonyl group sterically hinders the GAT-1 binding pocket (resulting in IC₅₀ > 100 µM), it is the essential gateway to synthesizing the highly active, BBB-permeable N-alkylated derivatives.
Emerging Biological Activities
Beyond classic GABAergic modulation, derivatives synthesized from the protected piperidine-3-carboxylic acid scaffold are being actively investigated in novel therapeutic arenas:
-
JAK Inhibitors: Substituted pyrrolo-naphthyridines and tricyclic pyrimidines utilizing the piperidine-3-carboxylate framework have shown promise as Janus kinase (JAK) inhibitors, modulating cytokine signaling for the treatment of myeloproliferative and autoimmune diseases[7][8].
-
Anti-inflammatory Agents: Recent studies have amidated the nipecotic acid core with antioxidant carboxylic acids (e.g., ferulic acid derivatives). These compounds act as lipid peroxidation inhibitors and display significant activity against lipoxygenase (LOX), offering dual-action neuroprotective and anti-inflammatory benefits[3].
References
-
Chemsrc. "1019389-74-2_1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid". chemsrc.com. [Link]
-
PubMed (NIH). "The GABA transporter and its inhibitors". ncbi.nlm.nih.gov. [Link]
-
MDPI. "Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study". mdpi.com. [Link]
- Google Patents. "CA2841458C - Tricyclic heterocyclic compounds and jak inhibitors".
- Google Patents. "US9216999B2 - Substituted pyrrolo[2,3-h][1,6]naphthyridines and compositions thereof as JAK inhibitors".
Sources
- 1. 1019389-74-2_CAS号:1019389-74-2_1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid - 化源网 [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CA2841458C - Tricyclic heterocyclic compounds and jak inhibitors - Google Patents [patents.google.com]
- 8. US9216999B2 - Substituted pyrrolo[2,3-h][1,6]naphthyridines and compositions thereof as JAK inhibitors - Google Patents [patents.google.com]
Methodological & Application
Application Note: 1-(Isobutoxycarbonyl)piperidine-3-carboxylic Acid as a Privileged Scaffold in Drug Discovery
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol
Executive Summary & Rationale
The piperidine ring is a cornerstone of medicinal chemistry, acting as a privileged scaffold in a vast array of approved therapeutics due to its conformational flexibility and ability to present substituents in defined three-dimensional space[1]. Specifically, piperidine-3-carboxylic acid (commonly known as nipecotic acid) is renowned as one of the most potent in vitro inhibitors of neuronal and glial γ-aminobutyric acid (GABA) uptake[2].
1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid (CAS: 1019389-74-2) represents a highly strategic functionalization of this core. By installing an N-isobutoxycarbonyl (iBoc) group, medicinal chemists achieve two distinct causal advantages:
-
Modulation of Lipophilicity: Native nipecotic acid cannot easily cross the blood-brain barrier (BBB)[3]. The addition of the branched, lipophilic iBoc group significantly increases the logP of the molecule. Unlike the traditional tert-butoxycarbonyl (Boc) group, which is strictly used as a transient protecting group, the iBoc moiety is often retained in the final Active Pharmaceutical Ingredient (API) to serve as a permanent lipophilic domain, facilitating central nervous system (CNS) penetration[4].
-
Steric Shielding: The isobutyl chain provides enhanced steric hindrance around the carbamate linkage, improving proteolytic stability compared to linear alkyl chains, making it an excellent building block for peptidomimetics and multi-targeted drugs[5].
Beyond neuropharmacology, derivatives of piperidine-3-carboxamides synthesized from this scaffold have shown profound efficacy as anti-osteoporosis agents by targeting Cathepsin K[6].
Physicochemical Properties & Scaffold Profiling
To rationally design libraries around 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid, it is critical to understand its baseline physicochemical parameters. The table below summarizes the quantitative data driving its use in Lipinski-compliant drug design.
| Property | Value / Description | Pharmacological Implication |
| Chemical Formula | C₁₁H₁₉NO₄ | Low molecular weight allows for extensive downstream derivatization. |
| Molecular Weight | 229.27 g/mol | Ideal fragment size for Fragment-Based Drug Discovery (FBDD). |
| Hydrogen Bond Donors | 1 (Carboxylic Acid) | Provides a reactive site for amide coupling or esterification. |
| Hydrogen Bond Acceptors | 4 (Carbamate + Acid) | Facilitates target protein binding (e.g., GAT-1 active site). |
| LogP (Estimated) | ~1.8 - 2.2 | The iBoc group pushes the logP into the optimal range for BBB penetration once the acid is converted to an amide[4]. |
| Stereocenters | 1 (C3 position) | Available as racemic or enantiopure (R/S) forms; the (R)-enantiomer is typically preferred for GABAergic activity[7]. |
Mechanistic Grounding: The GABA Reuptake Inhibition Pathway
The primary historical and clinical validation for the piperidine-3-carboxylic acid scaffold lies in its ability to inhibit the GABA Transporter 1 (GAT-1). Drugs like Tiagabine utilize this exact mechanism to treat epilepsy[3]. By blocking GAT-1, the scaffold prevents the reuptake of GABA into presynaptic neurons and glial cells, thereby temporarily sustaining high levels of endogenously released GABA in the synaptic cleft[3].
Mechanism of GAT-1 inhibition by nipecotic acid scaffolds, driving synaptic GABA accumulation.
Synthetic Workflow & Experimental Protocol
The most common application of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid is its conversion into a piperidine-3-carboxamide via amide coupling with various aryl or alkyl amines. This is the foundational step for creating Cathepsin K inhibitors[6] and novel antiepileptic agents[8].
Rationale for Reagent Selection:
-
Coupling Agent (HATU): We utilize HATU over standard EDC/HOBt. The C3 position of the piperidine ring is prone to racemization during activation. HATU ensures rapid formation of the active ester, minimizing the lifetime of the easily enolizable intermediate, thus preserving stereochemical integrity.
-
Base (DIPEA): N,N-Diisopropylethylamine is chosen as it is a sterically hindered, non-nucleophilic base that effectively deprotonates the amine without competing for the activated ester.
Standard amide coupling workflow for 1-(iBoc)piperidine-3-carboxylic acid derivatization.
Step-by-Step Methodology: Synthesis of Piperidine-3-Carboxamides
Self-Validating Quality Control: This protocol includes in-process TLC and LC-MS checks to ensure the reaction is driven to completion before workup, preventing difficult downstream separations.
Materials:
-
1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq, 1.0 mmol, 229.3 mg)
-
Target Aryl Amine (1.1 eq, 1.1 mmol)
-
HATU (1.2 eq, 1.2 mmol, 456.3 mg)
-
DIPEA (3.0 eq, 3.0 mmol, ~520 µL)
-
Anhydrous DMF (5.0 mL)
Procedure:
-
Preparation & Activation:
-
Flame-dry a 25 mL round-bottom flask and purge with inert gas (N₂ or Ar).
-
Dissolve 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (5.0 mL).
-
Cool the solution to 0 °C using an ice bath. Causality: Cooling prevents exothermic degradation of the active ester and suppresses racemization.
-
Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at 0 °C for 15 minutes to pre-form the active O-At ester.
-
-
Amide Coupling:
-
Add the target Aryl Amine (1.1 eq) dropwise to the activated mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature (RT).
-
Stir continuously for 12 hours.
-
-
In-Process Monitoring:
-
Withdraw a 5 µL aliquot, dilute in 100 µL Methanol, and analyze via LC-MS.
-
Validation checkpoint: Ensure complete disappearance of the starting acid mass (m/z 228.1 [M-H]⁻) and the appearance of the target product mass.
-
-
Aqueous Workup:
-
Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 15 mL).
-
Wash the combined organic layers sequentially with 1M HCl (10 mL) to remove unreacted amine, water (10 mL) to remove residual DMF, and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Evaporate the pure fractions to yield the target 1-(isobutoxycarbonyl)piperidine-3-carboxamide derivative.
-
References
-
Synthesis of piperidine-3-carboxylic acid analogs and multi-targeted drugs. Advanced Journal of Chemistry-Section A. Available at:[Link]
-
Tiagabine - Mechanism of Action and GABA Reuptake Inhibition. Neupsy Key. Available at:[Link]
-
Synthesis and pharmacological evaluation of piperidine derivatives as anticonvulsant agents. Arabian Journal of Chemistry. Available at:[Link]
-
Tiagabine (CID 60648) - Chemical and Pharmacological Properties. PubChem - NIH. Available at:[Link]
-
Synthesis and Characterization of Novel Piperidinyl Heterocycles. MDPI. Available at:[Link]
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC - NIH. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Tiagabine | Neupsy Key [neupsykey.com]
- 4. Tiagabine - Wikipedia [en.wikipedia.org]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tiagabine | C20H25NO2S2 | CID 60648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of 3-[5-(aryl-[1,3,4]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Experimental Protocols for the Deprotection of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid vs. N-Boc Analogues
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Validated Experimental Protocol & Mechanistic Guide
Introduction & Analytical Pitfalls
In the development of neuroactive compounds and receptor agonists, piperidine-3-carboxylic acid (nipecotic acid) serves as a highly privileged structural scaffold . During multi-step organic synthesis, the secondary amine is typically protected as a carbamate.
A critical nomenclature and structural pitfall frequently occurs in literature and inventory management between the tert-butoxycarbonyl (Boc) group and the iso-butoxycarbonyl (iBuOC) group. While these two protecting groups are structural isomers (both yielding an exact mass of 229.13 Da and an identical[M+H]+ ion of m/z 230 in LC-MS), their chemical reactivity profiles are diametrically opposed. Applying standard Boc-deprotection conditions to an iBuOC-protected amine will result in complete recovery of the starting material.
This application note provides a self-validating workflow to distinguish these isomers and details the distinct mechanistic protocols required for their respective deprotections.
Mechanistic Causality: Why Reagent Selection Matters
The choice of deprotection reagent is entirely dictated by the stability of the carbocation intermediate that would theoretically form during cleavage:
-
Boc Deprotection (Acid-Labile): The Boc group is rapidly cleaved by Trifluoroacetic Acid (TFA). Protonation of the carbamate oxygen leads to the expulsion of a highly stable tert-butyl carbocation. This intermediate rapidly undergoes E1 elimination to form isobutylene gas and carbon dioxide, driving the reaction irreversibly to completion .
-
iBuOC Deprotection (Acid-Stable): The isobutyl carbamate cannot undergo E1 or SN1 cleavage because the formation of a primary isobutyl carbocation is thermodynamically prohibitive. Consequently, iBuOC is completely stable to standard TFA conditions . Cleavage requires an SN2 mechanism using a strong, soft nucleophile. Trimethylsilyl iodide (TMSI) is the reagent of choice; the highly oxophilic silicon activates the carbonyl, allowing the iodide to attack the sterically accessible isobutyl carbon, releasing isobutyl iodide and a silyl carbamate that is subsequently hydrolyzed .
Decision Matrix & Workflow
Before initiating any deprotection, the batch must be validated via
Decision matrix for the deprotection of isomeric piperidine-3-carboxylic acid carbamates.
Quantitative Data Comparison
| Parameter | Protocol A (N-Boc Derivative) | Protocol B (N-iBuOC Derivative) |
| Protecting Group | tert-Butoxycarbonyl | iso-Butoxycarbonyl |
| Exact Mass (Da) | 229.13 | 229.13 |
| 9H singlet (~1.40 ppm) | 6H doublet (~0.9 ppm), 1H multiplet (~1.9 ppm) | |
| Cleavage Reagent | TFA (50% in DCM) | TMSI (3.0 eq in DCM) |
| Cleavage Mechanism | E1 (Carbocation formation) | S |
| Reaction Time | 2 hours | 4 - 12 hours |
| Volatile Byproducts | Isobutylene, CO | Isobutyl iodide, CO |
Experimental Methodologies
Protocol A: N-Boc Deprotection (TFA Method)
Applicable ONLY to 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid.
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the substrate (1.0 eq, 10 mmol, 2.29 g) in anhydrous Dichloromethane (DCM) (10 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: This mitigates the exothermic nature of the initial acid-base protonation event.
-
Acid Addition: Dropwise add Trifluoroacetic Acid (TFA) (10 mL) over 5 minutes. Causality: The 1:1 v/v ratio of TFA:DCM ensures an optimal dielectric constant for carbocation stabilization while maintaining substrate solubility [[1]]([Link]).
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Validation: Monitor via TLC (Ninhydrin stain). The starting material (UV active/Ninhydrin negative) will convert to a baseline spot (Ninhydrin positive, purple).
-
Workup: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (3 × 10 mL).
-
Isolation: Triturate the resulting crude oil with cold diethyl ether (20 mL). Filter the white precipitate and dry under high vacuum to yield piperidine-3-carboxylic acid as the TFA salt.
Protocol B: Isobutoxycarbonyl (iBuOC) Deprotection (TMSI Method)
Applicable ONLY to 1-(isobutoxycarbonyl)piperidine-3-carboxylic acid.
-
Preparation: In a flame-dried Schlenk flask under an inert Argon atmosphere, dissolve the substrate (1.0 eq, 10 mmol, 2.29 g) in anhydrous DCM (20 mL).
-
Reagent Addition: Shield the flask from light (TMSI is highly light-sensitive and degrades to I
). Slowly add Trimethylsilyl iodide (TMSI) (3.0 eq, 30 mmol, 4.27 mL) via a gas-tight syringe . -
Reaction: Stir the mixture at room temperature for 4 to 12 hours. Causality: The reaction proceeds via a silyl ester/silyl carbamate intermediate. If LC-MS monitoring shows sluggish conversion, apply gentle reflux at 40 °C.
-
Quench (Critical Step): Cool to 0 °C and carefully quench the reaction by adding anhydrous Methanol (10 mL). Causality: Methanolysis is required to rapidly hydrolyze the intermediate silyl ester back to the carboxylic acid, and the silyl carbamate to the free amine, releasing CO
and isobutyl iodide . -
Workup: Concentrate the volatile components under reduced pressure. The residue contains the hydroiodide salt of the product and residual isobutyl iodide.
-
Isolation: Partition the residue between water (20 mL) and diethyl ether (20 mL) to extract the isobutyl iodide byproduct. Collect the aqueous layer, lyophilize, and purify via strong cation exchange (SCX) chromatography (e.g., Dowex 50WX8, eluting with 1M NH
in MeOH) to yield the free base of piperidine-3-carboxylic acid.
References
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. PubMed Central (PMC).[Link]
-
Greene's Protective Groups in Organic Synthesis, 6th Edition. Wiley.[Link]
-
Conversion of alkyl carbamates into amines via treatment with trimethylsilyl iodide. Journal of the Chemical Society, Chemical Communications.[Link]
- WO2015037716A1 - Nitrogen-containing saturated heterocyclic compound.
Sources
Application Note & Protocol Guide: Strategic Derivatization of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic Acid for Structure-Activity Relationship (SAR) Studies
Introduction: The Privileged Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent and privileged scaffolds in drug discovery.[1][2] This six-membered nitrogen-containing heterocycle is a key structural feature in over 70 FDA-approved pharmaceuticals, demonstrating its remarkable versatility in targeting a wide range of diseases.[1][2] The conformational flexibility of the piperidine ring, combined with its capacity for diverse intermolecular interactions, enables the fine-tuning of critical physicochemical properties like metabolic stability and lipophilicity.[1][3]
Among the myriad of available piperidine building blocks, 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid stands out as a particularly valuable starting material for constructing focused compound libraries. Its structure presents two primary, orthogonal handles for chemical modification: the carboxylic acid at the C-3 position and the nitrogen at the N-1 position (following deprotection). This dual functionality allows for the systematic and independent exploration of chemical space around the core scaffold, which is the fundamental principle of Structure-Activity Relationship (SAR) studies.
This guide provides a comprehensive overview of the key derivatization strategies for 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid, complete with detailed, field-proven protocols. The objective is to empower researchers in drug development to efficiently generate diverse libraries of analogues for robust SAR exploration, ultimately accelerating the identification of novel drug candidates.
The Logic of Derivatization for SAR Exploration
The core purpose of an SAR study is to understand how specific structural modifications to a parent molecule influence its biological activity. By systematically altering parts of the 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid scaffold, a researcher can probe the molecular interactions between the compound and its biological target. This process helps to identify the key pharmacophoric elements responsible for potency, selectivity, and desirable pharmacokinetic (ADME) properties.[3][4]
The primary points of derivatization on our scaffold are:
-
The C-3 Carboxylic Acid: This site is ideal for forming amide or ester linkages, allowing for the introduction of a vast array of substituents. Modifications here directly impact how the molecule presents itself to the target, influencing binding affinity through hydrogen bonds, hydrophobic interactions, or ionic interactions.
-
The N-1 Piperidine Nitrogen: The isobutoxycarbonyl group is a stable protecting group, but its removal unmasks a secondary amine. This amine can then be functionalized via reactions like reductive amination, acylation, or sulfonylation, enabling exploration of the northern vector of the molecule.[5][6] These changes can significantly alter the compound's overall basicity, polarity, and metabolic stability.[3]
The following workflow illustrates the logical progression of an SAR study originating from our starting scaffold.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific N-protection reaction. Here, we provide in-depth, experience-driven answers to troubleshoot your synthesis and optimize your results.
Troubleshooting Guide
This section addresses specific, problem-oriented questions that frequently arise during the synthesis. Each answer provides a causal explanation and actionable protocols to resolve the issue.
Q1: My reaction yield is consistently low (<70%). What are the primary causes and how can I improve it?
Low yield is a common frustration stemming from several critical parameters. The reaction, a nucleophilic acyl substitution on the piperidine nitrogen, is highly dependent on reagent quality, pH control, and temperature.
Potential Causes & Solutions:
-
Poor Quality of Isobutyl Chloroformate: Isobutyl chloroformate is highly sensitive to moisture and can hydrolyze into isobutanol, CO2, and corrosive HCl gas.[1][2][3] Using a partially hydrolyzed reagent is a primary reason for low yields.
-
Inadequate pH Control (Schotten-Baumann Conditions): This reaction is typically performed under Schotten-Baumann conditions, where a base is used to neutralize the HCl generated in situ.[5][6] If the pH drops too low, the starting piperidine-3-carboxylic acid will exist in its protonated (ammonium) form, which is not nucleophilic, thus halting the reaction.[6]
-
Sub-optimal Temperature: The reaction is exothermic. If the temperature rises uncontrollably, it can accelerate the hydrolysis of the isobutyl chloroformate and promote side reactions.
-
Protocol: Maintain the reaction temperature between 0 and 5 °C, especially during the addition of the chloroformate. Use an ice-water or ice-salt bath for effective temperature control.
-
-
Incorrect Stoichiometry: Using an insufficient amount of the acylating agent or base will naturally lead to incomplete conversion.
-
Protocol: Use a slight excess of isobutyl chloroformate (1.1–1.2 equivalents) to drive the reaction to completion. Ensure at least 2.0 equivalents of base are used: one to deprotonate the carboxylic acid and one to neutralize the generated HCl.
-
Q2: My final product is a sticky oil or gum instead of a crystalline solid, which makes isolation and purification difficult. What can I do?
The physical form of N-alkoxycarbonyl piperidine derivatives can be variable. While some are crystalline solids, others may initially present as oils, especially if minor impurities are present that inhibit crystallization.
Troubleshooting & Solutions:
-
Impurity-Driven Oiling: The presence of residual solvents, isobutanol, or other byproducts can prevent your product from solidifying.
-
Purification Protocol:
-
After the aqueous workup, ensure the organic layer is thoroughly washed with brine to remove water-soluble impurities.
-
Dry the organic layer meticulously over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure, but avoid overheating, which can cause decomposition.
-
If an oil persists, attempt purification by column chromatography on silica gel using a gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity).[8][9][10]
-
-
-
Crystallization Strategies:
-
Solvent Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether) to the oil and stir vigorously. This can often induce precipitation of the pure product.
-
Solvent Screening for Recrystallization: Dissolve the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, toluene, or a mixture like ethanol/water) and allow it to cool slowly. Seeding with a previously obtained crystal, if available, can be highly effective.
-
Salt Formation: As a last resort, the carboxylic acid can be converted to a crystalline salt (e.g., with dicyclohexylamine or sodium) for easier handling and purification, followed by liberation of the free acid.
-
Q3: I'm observing significant byproduct formation. How do I identify and minimize these impurities?
The most common byproduct is the symmetrical anhydride of the starting amino acid, which arises from the reaction of the mixed anhydride intermediate with another molecule of deprotonated piperidine-3-carboxylic acid. Urethane formation is another possibility.[11]
Minimization Strategies:
-
Controlled Reagent Addition (Minimizing Mixed Anhydride Concentration): The key is to have the amine nucleophile readily available to react with the mixed anhydride as soon as it forms.
-
Protocol: Instead of adding the chloroformate to a solution of the amino acid and base, try a "reverse addition." Add the isobutyl chloroformate and a solution of the piperidine-3-carboxylic acid (pre-dissolved with one equivalent of base) simultaneously but through separate funnels to a vigorously stirred, cooled reaction vessel containing the aqueous base. This keeps the concentration of any single reactive intermediate low.
-
-
Use of Aprotic Solvents with Organic Bases: Moving away from aqueous Schotten-Baumann conditions can sometimes offer better control.
-
Alternative Protocol: Suspend piperidine-3-carboxylic acid in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C. Add 2.2 equivalents of an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Stir for 15-20 minutes, then slowly add 1.1 equivalents of isobutyl chloroformate. This method often results in a cleaner reaction profile.[12][13]
-
Frequently Asked Questions (FAQs)
This section covers broader questions regarding the synthesis to enhance your foundational understanding.
Q1: What is the fundamental mechanism of this reaction?
This synthesis is a classic example of N-acylation, specifically N-protection, of an amino acid. It proceeds via a nucleophilic acyl substitution mechanism.[5] The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isobutyl chloroformate. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the N-C bond of the final carbamate product. The presence of a base is critical to neutralize the HCl byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[6]
Q2: Which analytical techniques are best for monitoring reaction progress and characterizing the final product?
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): TLC is the quickest method. Use a mobile phase like 10% methanol in dichloromethane with 0.5% acetic acid. The product, being less polar than the zwitterionic starting material, will have a higher Rf value. The starting material often streaks or stays at the baseline.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): For more precise monitoring, LC-MS can track the disappearance of the starting material (m/z) and the appearance of the product (m/z).
-
-
Final Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is essential for structural confirmation. Key signals to look for in ¹H NMR include the appearance of peaks corresponding to the isobutyl group (a doublet around 0.9 ppm and a multiplet around 3.8 ppm) and characteristic shifts in the piperidine ring protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for the appearance of a strong carbonyl stretch from the newly formed carbamate group, typically around 1680-1700 cm⁻¹.
-
Q3: What are the best practices for handling and storing isobutyl chloroformate?
Handling this reagent with care is paramount for both safety and reaction success.
-
Safety: Isobutyl chloroformate is corrosive, toxic if inhaled, and flammable.[2][3][4] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[1][14]
-
Storage: The reagent is highly moisture-sensitive.[2][4] Store it in its original container, tightly sealed, in a cool, dry, and well-ventilated area away from heat or ignition sources.[1][3] Storing under an inert gas like argon or nitrogen is highly recommended to prolong its shelf life.[4]
Visual Workflow and Data Summary
General Synthesis and Troubleshooting Workflow
The following diagram outlines the key steps and decision points in the synthesis and purification process.
Caption: Workflow for synthesis and troubleshooting of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid.
Table 1: Comparison of Reaction Conditions
| Parameter | Condition A: Aqueous Schotten-Baumann | Condition B: Anhydrous Organic | Rationale & Common Issues |
| Solvent | Water or Water/DCM Biphasic System[5][7] | Anhydrous DCM or THF | Aqueous conditions are traditional but risk chloroformate hydrolysis. Organic systems offer better control but require anhydrous reagents. |
| Base | NaOH, KOH, K₂CO₃ | Triethylamine (TEA), DIPEA | Inorganic bases are cheap and effective but can complicate workup. Organic bases are fully soluble but must be removed during purification. |
| Temperature | 0–5 °C | 0 °C to Room Temp | Strict low-temperature control is critical in both systems to minimize side reactions and hydrolysis of the acylating agent. |
| Typical Yield | 65–85% | 75–95% | Condition B often provides higher yields and a cleaner crude product if executed properly. |
| Key Challenge | Maintaining stable pH; Hydrolysis of chloroformate. | Maintaining anhydrous conditions; Removal of amine salt byproduct. | Each method presents unique challenges that must be managed for optimal results. |
References
-
SATHEE. Chemistry Schotten Baumann Reaction. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 62365, Isobutyl chloroformate. [Link]
-
The University of Tennessee Health Science Center. Standard Operating Procedure: Isobutyl chloroformate. [Link]
- Google Patents. US20150141682A1 - Method to Produce N-Acyl Amino Acid Surfactants.
-
Neumann, D. et al. (2006). PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. Synthetic Communications, 31(4). [Link]
-
J&K Scientific LLC. Schotten-Baumann Reaction. [Link]
-
Organic Chemistry Portal. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. [Link]
-
American Chemical Society. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. [Link]
-
ResearchGate. Using mixed anhydrides from amino acids and isobutyl chloroformate in N-acylations. [Link]
Sources
- 1. framochem.com [framochem.com]
- 2. Isobutyl chloroformate | C5H9ClO2 | CID 62365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. US20150141682A1 - Method to Produce N-Acyl Amino Acid Surfactants Using N-Acyl Amino Acid Surfactants or the Corresponding Anhydrides as Catalysts - Google Patents [patents.google.com]
- 8. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 9. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. uthsc.edu [uthsc.edu]
purification of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid byproducts
Welcome to the Technical Support Center for the synthesis and purification of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid . As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemoselective challenges associated with this Schotten-Baumann-type N-acylation.
When reacting piperidine-3-carboxylic acid (nipecotic acid) with isobutyl chloroformate (IBCF), the goal is selective N-protection. However, the bifunctional nature of the starting material inevitably leads to a predictable profile of byproducts. This guide will decode the mechanistic origins of these impurities and provide a self-validating, causality-driven purification framework.
Part 1: Mechanistic Origins of Reaction Byproducts
To purify a mixture, we must first understand the chemical logic governing its formation. The synthesis of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid generates three primary classes of byproducts:
-
Unreacted Starting Material (Nipecotic Acid): Nipecotic acid is a zwitterion with an amine pKa of ~10.6 and a carboxylic acid pKa of ~3.3 to 4.1[1]. Incomplete conversion leaves this highly polar species in the reaction matrix.
-
Mixed Carbonic-Carboxylic Anhydrides (Over-acylation): While IBCF exhibits good selectivity for amines due to the steric bulk of the isobutyl group[2], excess reagent will inevitably attack the product's carboxylate anion. This forms a transient mixed anhydride byproduct at the C-3 position[3].
-
Hydrolysis Degradants: Isobutyl chloroformate rapidly hydrolyzes in the presence of aqueous base to yield isobutanol and carbon dioxide[3]. Diisobutyl carbonate may also form via the reaction of isobutanol with unreacted IBCF.
Figure 1: Logical relationship of reaction pathways and byproduct generation.
Part 2: Troubleshooting Guides & FAQs
Q1: My crude NMR shows a bis-acylated byproduct. How do I remove the mixed anhydride without cleaving the N-isobutoxycarbonyl group? A1: You must exploit the orthogonal stability of the two functional groups. Mixed carbonic-carboxylic anhydrides are highly electrophilic and susceptible to mild alkaline hydrolysis[4]. In contrast, the N-carbamate (N-iBoc) linkage is exceptionally stable to base. Solution: Stir the crude reaction mixture in 1M NaOH (aq) for 1–2 hours at room temperature. This selectively hydrolyzes the mixed anhydride back into the desired product carboxylate and isobutanol, effectively rescuing your yield[4].
Q2: How do I separate the desired product from unreacted nipecotic acid? A2: This is achieved through precise pH-dependent phase partitioning. The desired product is a carbamate with a single ionizable carboxylic acid (pKa ~4.5). Unreacted nipecotic acid is an amino acid (amine pKa ~10.6, acid pKa ~4.1)[1]. Solution: Acidify the aqueous layer to exactly pH 2.0 . At this pH, the desired product's carboxylic acid is fully protonated (neutral charge) and partitions into organic solvents like Ethyl Acetate (EtOAc). Meanwhile, the unreacted nipecotic acid's amine remains protonated (cationic, net charge +1), locking it in the aqueous phase.
Q3: My isolated product is an oil instead of a solid, and smells like alcohol. What went wrong? A3: Your product is contaminated with isobutanol (from IBCF hydrolysis) and potentially diisobutyl carbonate. These are non-polar, non-ionizable impurities. Solution: Before acidifying your mixture to extract the product, you must perform a basic organic wash. While the product is dissolved in the aqueous phase as a sodium salt (pH > 8), wash the aqueous layer with a non-polar solvent like Methyl tert-butyl ether (MTBE) or Hexanes. The isobutanol will partition into the organic waste, leaving the purified product salt in the water.
Part 3: Quantitative Phase-Partitioning Data
To ensure predictable liquid-liquid extractions, consult the physicochemical profiling table below. This dictates the thermodynamic distribution of each component during the workup.
| Component | Relevant pKa | Charge at pH 9 | Charge at pH 2 | Primary Phase (pH 9) | Primary Phase (pH 2) |
| Desired Product | ~4.5 (COOH) | -1 | 0 | Aqueous (as Na+ salt) | Organic (EtOAc/DCM) |
| Nipecotic Acid | ~10.6 (NH2), ~4.1 (COOH) | -1 / 0 (Zwitterion) | +1 (Cationic) | Aqueous | Aqueous |
| Mixed Anhydride | N/A (Covalent) | Hydrolyzes | 0 | Organic (Transient) | Organic |
| Isobutanol | ~16.0 (OH) | 0 | 0 | Organic (MTBE/Hexane) | Organic |
Part 4: Self-Validating Purification Protocol
This step-by-step methodology utilizes the causality discussed above to systematically strip away each class of byproduct. Every phase transition includes a validation gate to ensure process integrity.
Phase 1: Selective Hydrolysis of Mixed Anhydrides
-
Concentrate the crude reaction mixture under reduced pressure to remove the primary reaction solvent (e.g., THF).
-
Suspend the resulting residue in 1M NaOH (aqueous) to achieve a pH > 10.
-
Stir vigorously at room temperature for 60–90 minutes.
-
Validation Gate: Spot the mixture on a TLC plate (eluent: 10% MeOH in DCM). The higher-Rf mixed anhydride spot should completely disappear, converging into the lower-Rf product spot.
Phase 2: Removal of Non-Polar Impurities (Isobutanol) 5. Transfer the basic aqueous solution to a separatory funnel. 6. Extract the aqueous layer with MTBE (3 × 0.5 volumes). 7. Validation Gate: The aqueous layer must remain clear, and the organic layer will contain the isobutanol. Discard the combined MTBE organic layers.
Phase 3: Orthogonal Extraction of the Desired Product 8. Cool the retained aqueous layer in an ice bath (0–5 °C) to prevent exothermic degradation. 9. Slowly add 6M HCl dropwise while stirring continuously until the solution reaches pH 2.0 (verify with a calibrated pH meter or precision pH paper). The solution will turn cloudy as the product protonates. 10. Extract the acidified aqueous layer with Ethyl Acetate (3 × 1 volume). 11. Validation Gate: Unreacted nipecotic acid remains in the acidic aqueous waste. The EtOAc layer now contains the highly pure target molecule.
Phase 4: Isolation 12. Wash the combined EtOAc layers with saturated brine to remove residual water and HCl. 13. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid as a crystalline solid.
Figure 2: Experimental workflow for the pH-driven liquid-liquid extraction.
References
- GuideChem. "Nipecotic acid 498-95-3: Properties and pKa".
- BenchChem. "Isobutyl chloroformate | Reagent for Peptide Synthesis".
- Houben-Weyl Methods of Organic Chemistry. "3.4 Acid Anhydrides: Typical Procedure for Mixed Anhydrides with Isobutyl Chloroformate". Thieme.
- American Chemical Society (ACS). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals".
Sources
Technical Support Center: 1-(Isobutoxycarbonyl)piperidine-3-carboxylic Acid Synthesis
Welcome to the dedicated troubleshooting hub for the synthesis and derivatization of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid. This chiral piperidine building block is a critical scaffold in drug discovery, particularly in the development of GABA uptake inhibitors and nipecotic acid derivatives [1]. However, its functionalization—specifically at the C3 carboxylic acid—is prone to distinct side reactions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, stereopure synthesis.
Diagnostic Workflow
Use the following decision tree to identify and resolve the root cause of low yields or impurities during your synthetic workflows.
Diagnostic flowchart for troubleshooting 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid synthesis.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why am I observing epimerization at the C3 position during amide coupling, and how do I prevent it? The Causality: The C3 proton of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid is situated α to the carboxylic acid. When the acid is activated (e.g., converted to an O-acylisourea or a phosphonium/uronium intermediate), the electron-withdrawing nature of the active ester significantly increases the acidity of this α-proton. In the presence of standard tertiary amine bases (like DIPEA or TEA), the proton is easily abstracted, leading to an enolate intermediate. Upon reprotonation, the stereocenter scrambles, resulting in epimerization and a catastrophic loss of enantiomeric excess (ee) [1]. The Solution: To suppress enolization, avoid strong, unhindered bases and highly electron-withdrawing active esters. Switch to a DIC/OxymaPure coupling system. Oxyma forms a highly reactive but less electron-withdrawing ester compared to traditional additives, and the reaction can be run with weak, non-nucleophilic bases like sym-collidine (TMP) to preserve the C3 stereocenter[2].
Q2: My coupling reaction with EDC or DCC yields a major inactive byproduct. What is happening? The Causality: You are observing the classic O-acylisourea to N-acylurea rearrangement. Carbodiimides (like DCC or EDC) react with the carboxylic acid to form an O-acylisourea intermediate. This species is highly reactive. However, if the incoming amine nucleophile is sterically hindered or slow to react, the O-acylisourea undergoes an intramolecular [O→N] acyl migration. This side reaction forms a thermodynamically stable, completely unreactive N-acylurea [3]. The Solution: Introduce an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure. These nucleophilic additives rapidly attack the O-acylisourea before it can rearrange, forming an OBt or Oxyma active ester. These intermediate esters are stable against rearrangement but remain highly reactive toward amines [2][3].
Mechanism of O-acylisourea rearrangement and the stabilizing role of coupling additives.
Q3: I am detecting dimers and oligomers in my product mixture. Is the isobutoxycarbonyl (iBoc) protecting group failing? The Causality: The isobutoxycarbonyl group is a carbamate, providing robust protection of the piperidine nitrogen under standard basic coupling conditions. However, it is susceptible to cleavage under harsh acidic conditions (e.g., prolonged exposure to TFA or HCl) or elevated temperatures. If the iBoc group prematurely cleaves, the liberated secondary piperidine amine acts as a potent nucleophile. It will rapidly attack the activated C3 carboxylic acid of adjacent molecules, triggering a cascade of dimerization and oligomerization. The Solution: Ensure that all activation steps are performed at low temperatures (0 °C to room temperature) and strictly monitor the pH of your reaction mixture. If acidic deprotection is required later in the synthetic sequence, ensure the C3 group is fully protected (e.g., as an ester or stable amide) before exposing the molecule to strong acids.
Quantitative Data: Side Reaction Profiles by Coupling System
To guide your experimental design, the following table summarizes the expected side reaction profiles when coupling 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid with a standard primary amine.
| Coupling System | Base | Epimerization at C3 (%) | N-Acylurea Formation (%) | Typical Yield (%) |
| DCC alone | None | 15 – 20% | > 30% | < 50% |
| EDC + HOBt | DIPEA | < 5% | < 5% | 80 – 85% |
| HATU | DIPEA | 5 – 10% | 0% | 85 – 90% |
| DIC + OxymaPure | sym-Collidine | < 1% | 0% | > 95% |
Note: Data represents typical outcomes for nipecotic acid derivatives. Steric hindrance of the target amine will proportionally increase side reaction rates if additives are omitted.
Self-Validating Experimental Protocol: Epimerization-Free Amide Coupling
This methodology utilizes the DIC/OxymaPure system to ensure absolute preservation of the C3 stereocenter while eliminating N-acylurea byproducts.
Objective: Synthesize amide derivatives of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid without C3 epimerization or N-acylurea formation.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of enantiopure 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid in anhydrous DMF to achieve a 0.1 M concentration.
-
Activation: Add 1.05 equivalents of OxymaPure, followed immediately by 1.05 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir the mixture at 0 °C for 10 minutes.
-
Self-Validation Check: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The chromatogram must show complete consumption of the starting material and the exclusive presence of the Oxyma active ester mass, with zero detection of N-acylurea (+18 Da relative to the active ester).
-
-
Amine Addition: Slowly add 1.1 equivalents of the target amine. If the amine is supplied as a hydrochloride salt, add 1.1 equivalents of sym-collidine (2,4,6-trimethylpyridine).
-
Causality Check: sym-Collidine is utilized because it is a sterically hindered, weak base. It neutralizes the HCl salt to free the amine but is insufficiently basic to abstract the C3 α-proton, thereby preventing enolization [2].
-
-
Reaction: Allow the reaction to warm naturally to room temperature and stir for 2 to 4 hours. Monitor completion via TLC or HPLC.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers successively with 1 M HCl, saturated NaHCO₃, and brine. This sequence efficiently removes unreacted Oxyma, the diisopropylurea byproduct, and collidine.
-
Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the purified product via Chiral HPLC to confirm that the enantiomeric excess (ee) remains >99%.
References
- Modular, stereocontrolled Cβ–H/Cα–C activ
- Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release.PMC / NIH.
- Carbodiimide.Wikipedia.
Technical Support Center: A Guide to Optimizing the Synthesis of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this critical synthetic transformation. As a key building block in medicinal chemistry, achieving a high yield of this compound is often crucial for project timelines and success.
This document moves beyond a simple recitation of steps. It delves into the causality behind common experimental failures and provides field-tested solutions to help you troubleshoot and optimize your reaction, ensuring a robust and reproducible process.
Section 1: The Synthetic Pathway - Core Principles and Potential Pitfalls
The synthesis of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid is fundamentally an N-acylation reaction. It involves the protection of the secondary amine of piperidine-3-carboxylic acid (also known as nipecotic acid) with an isobutoxycarbonyl group, typically using isobutyl chloroformate as the acylating agent. The reaction proceeds via nucleophilic acyl substitution, where the piperidine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. A base is essential to deprotonate the piperidine nitrogen, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction.
While straightforward in principle, several factors can compromise the reaction's efficiency, leading to low yields.
Technical Support Center: Solubilization of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic Acid Derivatives
Welcome to the Application Science Support Center. This guide is engineered for researchers and formulation scientists working with 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid and its derivatives. Because these molecules combine a highly lipophilic N-protecting group with an ionizable carboxylic acid, they present unique solubility challenges in both in vitro assays and in vivo formulations.
Solubilization Decision Matrix
Before troubleshooting, identify your experimental endpoint. The following logic tree dictates the optimal solubilization strategy based on the thermodynamic and kinetic constraints of your assay.
Decision matrix for selecting the appropriate solubility enhancement strategy based on experimental application.
Frequently Asked Questions & Troubleshooting
Q1: Why does my derivative precipitate in acidic assay buffers (pH < 4.0)?
Causality: The parent molecule, nipecotic acid, is amphoteric and maintains solubility at low pH due to the protonation of its basic secondary amine[1]. However, in your derivative, the piperidine nitrogen is protected by an isobutoxycarbonyl group (a carbamate). This chemical modification eliminates the basicity of the nitrogen, rendering the molecule strictly a weak acid (pKa ~ 4.0). At pH < 4.0, the carboxylic acid remains fully protonated and neutral. The dominant physical force becomes the extreme lipophilicity of the isobutoxy group, driving hydrophobic collapse and rapid precipitation. Solution: Adjust the assay buffer to pH 6.0–7.4 using a strong buffering agent (e.g., HEPES or Tris). This ensures >99% of the molecules are in their ionized (carboxylate) form, significantly enhancing thermodynamic solubility.
Q2: How can I prevent precipitation when diluting from a DMSO stock into physiological buffers (pH 7.4)?
Causality: Even when the bulk aqueous buffer is at an optimal pH, diluting a highly concentrated DMSO stock creates a localized microenvironment where the solvent polarity changes faster than the ionization equilibrium can be established. The highly lipophilic isobutoxycarbonyl moiety nucleates rapidly, causing the compound to "crash out" kinetically before it can dissolve thermodynamically[2]. Solution:
-
Pre-dilution: Dilute the DMSO stock into a transitional co-solvent mixture (e.g., 50% DMSO / 50% Buffer) before final dilution into the assay plate.
-
Order of Addition: Always add the DMSO stock to the rapidly vortexing buffer, never the reverse.
-
Surfactants: Incorporate 0.01% - 0.1% Tween-20 or Pluronic F-68 into the aqueous buffer to lower surface tension and inhibit nucleation.
Q3: What is the optimal strategy for formulating this derivative for oral in vivo dosing?
Causality: Because the molecule acts as a lipophilic weak acid, it exhibits a BCS Class II-like profile (poor aqueous solubility, high permeability). is highly effective here[]. The lipophilic isobutoxycarbonyl-piperidine core acts as an ideal guest for the hydrophobic cavity of β-cyclodextrins (like HP-β-CD or SBE-β-CD), while the hydrophilic exterior of the cyclodextrin ensures bulk aqueous solubility[4]. This synergistically enhances dissolution without altering the covalent structure of the drug.
Mechanism of cyclodextrin-mediated solubility enhancement for lipophilic derivatives.
Quantitative Solubility Profile
The table below summarizes the expected solubility behavior of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid across various media, synthesizing data from analogous N-protected nipecotic acid derivatives[1][5][6].
| Solvent / Medium | pH | Estimated Solubility (mg/mL) | Mechanistic Rationale |
| Water (Unbuffered) | ~4.5 | < 0.1 (Poor) | Neutral carboxylic acid; dominated by isobutoxy lipophilicity. |
| Aqueous Buffer | 2.0 | < 0.05 (Very Poor) | Full protonation of the carboxylic acid; carbamate nitrogen remains non-basic. |
| Aqueous Buffer | 7.4 | 1.0 - 5.0 (Moderate) | Deprotonation of the carboxylic acid yields a soluble carboxylate anion. |
| 20% HP-β-CD (Aq) | 7.4 | > 20.0 (High) | Inclusion of the isobutoxycarbonyl ring into the cyclodextrin cavity. |
| DMSO | N/A | > 100 (Very High) | Strong solvation of both the lipophilic core and polar functional groups. |
| Ethanol | N/A | 20 - 50 (Good) | Favorable interaction with the polar protic solvent. |
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, utilize the following self-validating protocols for solubility determination and enhancement.
Protocol A: Self-Validating Kinetic Solubility Assay (Nephelometry)
This protocol determines the exact concentration at which the compound precipitates out of an aqueous buffer, providing a functional limit for in vitro assays[1].
Materials: 10 mM stock of the derivative in 100% DMSO, Assay Buffer (e.g., PBS pH 7.4), 96-well clear-bottom plate, Nephelometer (or microplate reader capable of measuring absorbance at 620 nm).
Step-by-Step Methodology:
-
Serial Dilution: Prepare a 2-fold serial dilution of the 10 mM DMSO stock in 100% DMSO across 8 wells (Concentration range: 10 mM down to 78 µM).
-
Aqueous Transfer: Add 196 µL of Assay Buffer to the wells of a fresh 96-well plate.
-
Spike-In: Transfer 4 µL of each DMSO dilution into the corresponding buffer well. (Final DMSO concentration is strictly controlled at 2.0% v/v).
-
Equilibration: Seal the plate and incubate at 25°C on an orbital shaker at 300 RPM for 2 hours to allow for thermodynamic equilibration and potential nucleation.
-
Validation & Measurement: Read the plate at 620 nm (or via nephelometry).
-
Self-Validation Check: A sharp increase in light scattering (absorbance > 0.05 above blank) indicates the kinetic solubility limit has been breached. The highest concentration well with baseline scattering is your maximum working concentration.
-
Protocol B: Preparation of HP-β-CD Inclusion Complexes (Co-Evaporation Method)
This method forces the lipophilic derivative into the cyclodextrin cavity, creating a stable, water-soluble powder ideal for in vivo formulation[4].
Materials: 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Methanol, Ultra-pure water, Rotary evaporator.
Step-by-Step Methodology:
-
Molar Calculation: Weigh out the drug and HP-β-CD in a precise 1:1 molar ratio.
-
Solvent Dissolution: Dissolve the drug in a minimal volume of Methanol. Separately, dissolve the HP-β-CD in a minimal volume of Ultra-pure water.
-
Complexation: Slowly add the methanolic drug solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at room temperature.
-
Equilibration: Stir the combined mixture for 24 hours in a sealed flask to ensure complete host-guest complexation.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator at 40°C.
-
Lyophilization: Freeze the remaining clear aqueous solution at -80°C, then lyophilize (freeze-dry) for 48 hours to yield a fluffy, highly water-soluble white powder.
-
Self-Validation Check: Re-dissolve 10 mg of the resulting powder in 1 mL of water. If the solution is completely transparent without sonication, inclusion complexation was successful.
-
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publishing.emanresearch.org [publishing.emanresearch.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach [mdpi.com]
stability issues with 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid under acidic conditions
Technical Support Center: 1-(Isobutoxycarbonyl)piperidine-3-carboxylic Acid
Welcome to the technical support resource for 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly under acidic conditions commonly used for deprotection. Here, we will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My deprotection of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid with Trifluoroacetic Acid (TFA) is yielding unexpected byproducts. What could be the cause?
A1: The primary issue with TFA-mediated deprotection is the generation of a reactive tert-butyl cation.[1] This cation can lead to several side reactions:
-
Alkylation: The tert-butyl cation can alkylate any nucleophilic sites on your molecule of interest or other molecules in the reaction mixture. Electron-rich aromatic rings are particularly susceptible to this.[1]
-
Formation of tert-butyl esters: If your reaction conditions are not entirely anhydrous, the tert-butyl cation can be trapped by water, leading to the formation of tert-butanol. This alcohol can then esterify the carboxylic acid group of your starting material or product.
Q2: I'm observing incomplete or sluggish deprotection. What factors should I consider?
A2: Several factors can contribute to incomplete deprotection:[2]
-
Insufficient Acid Strength or Stoichiometry: The cleavage of the isobutoxycarbonyl group is acid-catalyzed. If the acid concentration is too low or the equivalents are insufficient, the reaction may not proceed to completion.[2]
-
Reaction Temperature and Time: While many deprotections occur at room temperature, some substrates may require gentle heating or extended reaction times to achieve full conversion.[2]
-
Solvent Choice: The polarity and protic nature of the solvent can influence the reaction rate. Dichloromethane (DCM) and 1,4-dioxane are common aprotic solvents, while protic solvents like methanol can sometimes accelerate the reaction.[2]
Q3: Are there milder alternatives to TFA for deprotection that might reduce side reactions?
A3: Yes, for substrates sensitive to strong acids, several milder methods can be employed:
-
4M HCl in 1,4-Dioxane or Ethyl Acetate: This is a widely used and effective alternative to TFA.[3]
-
Lewis Acids: Reagents such as Zinc Bromide (ZnBr₂) can facilitate deprotection under milder conditions, although they may necessitate longer reaction times.[4]
-
Thermolytic Cleavage: In some cases, heating the compound in a suitable solvent can effect deprotection, though this is less common for isobutoxycarbonyl groups compared to tert-butoxycarbonyl (Boc) groups.[4]
Q4: Can the carboxylic acid functionality interfere with the deprotection reaction?
A4: The carboxylic acid itself is generally stable to the acidic conditions used for isobutoxycarbonyl deprotection. However, its presence can influence the overall reaction environment. In some cases, the free carboxylate has been shown to increase the efficiency of Boc deprotection for amino acids.[5] While the isobutoxycarbonyl group is structurally similar, it's a point to consider in optimizing your reaction conditions.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the acidic treatment of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Deprotected Product | Incomplete reaction. | Increase acid concentration (e.g., use a higher percentage of TFA in DCM), extend the reaction time, or gently warm the reaction mixture (e.g., to 40 °C). Monitor progress by TLC or LC-MS.[2] |
| Product degradation. | Switch to a milder deprotection agent like 4M HCl in dioxane. Perform the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions.[2] | |
| Presence of Multiple Byproducts | Alkylation by the tert-butyl cation. | Add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS) or thioanisole, which trap the carbocation.[6] |
| Formation of tert-butyl ester. | Ensure anhydrous conditions. Use freshly distilled solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Isolating the Product | The product is isolated as a salt (e.g., TFA salt). | After removing the acid in vacuo, neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution) and extract the free amine into an organic solvent.[2] |
| The product is highly water-soluble. | After neutralization, consider using a different extraction solvent or lyophilization to isolate the product. |
Experimental Protocols
Protocol 1: Standard Deprotection with TFA in DCM
This protocol outlines the standard procedure for the removal of the isobutoxycarbonyl group using trifluoroacetic acid.
Materials:
-
1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid (1.0 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Carefully neutralize the residue by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.
Visualizing the Chemistry
Deprotection Mechanism
The acid-catalyzed removal of the isobutoxycarbonyl group proceeds through a well-established mechanism.
Caption: Acid-catalyzed deprotection workflow.
Troubleshooting Workflow
A logical approach to troubleshooting deprotection reactions.
Sources
alternative protecting groups for piperidine-3-carboxylic acid
Technical Support Center: Piperidine-3-Carboxylic Acid (Nipecotic Acid) Protection Strategies
Welcome to the Advanced Synthesis Support Center
Ticket Subject: Beyond Boc & Fmoc – Alternative Protection Strategies for Piperidine-3-Carboxylic Acid. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open.
Executive Summary: While Boc (acid-labile) and Fmoc (base-labile) are industry standards, they often fail in complex multistep syntheses involving orthogonal side-chain manipulations, sulfur-containing pharmacophores (poisoning hydrogenation catalysts), or specific solubility requirements. This guide focuses on high-fidelity alternatives: Teoc (Fluoride-labile), Alloc (Pd-labile), and Cbz (Hydrogenolysis-labile), specifically tailored for the zwitterionic nature of nipecotic acid.
Part 1: Strategic Selection (Decision Matrix)
Before starting synthesis, use this logic flow to select the correct group. The secondary amine at position 1 and the carboxylic acid at position 3 create a unique steric and electronic environment.
Caption: Decision matrix for selecting orthogonal protecting groups when standard Boc/Fmoc strategies are chemically incompatible.
Part 2: The Alternatives (Deep Dive)
Teoc (2-(Trimethylsilyl)ethoxycarbonyl)[1]
-
Why use it: The "Checkmate" move. It is stable to both TFA (removes Boc) and Piperidine (removes Fmoc). It is cleaved by Fluoride ions (TBAF, TASF), making it completely orthogonal to peptide chemistry conditions.
-
Best for: Synthesis of complex peptidomimetics where you need to preserve both acid- and base-labile side chains.
Alloc (Allyloxycarbonyl)
-
Why use it: The "Surgeon's Scalpel." Cleaved under neutral conditions using Pd(0).
-
Best for: Late-stage deprotection in the presence of sensitive functional groups. Note: Requires a scavenger (morpholine or dimedone) to prevent the allyl cation from reacting with nucleophiles (like the piperidine nitrogen itself).
Cbz (Carbobenzyloxy)[2]
-
Why use it: The "Classic."[1] Extremely stable.
-
Best for: Scale-up where cost is a driver and the molecule tolerates hydrogenolysis. Warning: Avoid if your molecule contains sulfur (catalyst poison) or benzyl ethers.
Part 3: Validated Protocols
These protocols are designed to handle the zwitterionic solubility issues of nipecotic acid.
Protocol A: N-Teoc Protection (The "Schotten-Baumann" Modification)
Standard organic solvent protocols often fail because free nipecotic acid is insoluble in DCM/THF.
-
Dissolution: Dissolve Piperidine-3-carboxylic acid (1.0 eq) in 10% aqueous Na₂CO₃ (2.5 eq of base). Ensure pH is ~9-10.
-
Addition: Dilute with an equal volume of Dioxane (or THF).
-
Reagent: Add Teoc-OSu (N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide) (1.1 eq) dissolved in a minimal amount of Dioxane dropwise at 0°C.
-
Expert Tip: Avoid Teoc-Cl if possible; it is more moisture-sensitive and can lead to lower yields due to hydrolysis competition. Teoc-OSu is more stable and selective.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄).
-
Workup (Critical Step):
-
Wash the basic aqueous layer with Et₂O (removes unreacted reagent/byproducts).
-
Acidify the aqueous layer carefully to pH 2–3 using 1N HCl (or KHSO₄) at 0°C. Do not go lower to avoid cleaving sensitive groups, though Teoc is relatively acid-stable.
-
Extract immediately with EtOAc (3x).
-
Dry (Na₂SO₄) and concentrate.
-
Protocol B: N-Alloc Protection
-
Dissolution: Dissolve Piperidine-3-carboxylic acid (1.0 eq) in THF:H₂O (1:1) containing NaHCO₃ (2.5 eq).
-
Reagent: Add Allyl chloroformate (Alloc-Cl) (1.2 eq) dropwise at 0°C.
-
Expert Tip: Alloc-Cl is vigorous. Control the exotherm.
-
-
Reaction: Stir at 0°C for 1 hour, then RT for 2 hours.
-
Workup: Similar to Teoc. Wash basic layer -> Acidify -> Extract.
Part 4: Troubleshooting & FAQs
Q1: I am seeing low yields and a "gummy" precipitate during the workup. What is happening?
-
Diagnosis: This is likely the zwitterionic trap . If you do not acidify the aqueous layer sufficiently during workup, the carboxylic acid remains a carboxylate salt (water-soluble), and the amine is protected (lipophilic). The molecule acts as a surfactant.
-
Fix: Ensure the pH of the aqueous layer is adjusted to ~2-3 before extraction. Use Citric Acid (10% aq) instead of HCl if you are worried about acid sensitivity; it buffers well at pH 3. Saturate the aqueous layer with NaCl (brine) to force the organic product out ("salting out").
Q2: My product is racemizing at Position 3. I thought carbamates prevented this?
-
Diagnosis: Carbamates (Boc/Fmoc/Teoc) do prevent racemization at the N-alpha position (Position 2 in amino acids), but Piperidine-3-carboxylic acid is a beta-amino acid analogue . The alpha-proton is at Position 3 (next to the carbonyl).
-
Root Cause: Racemization usually occurs during the activation/coupling step, not the protection step. Over-activation creates an oxazolone-like intermediate or ketene aminal that allows proton abstraction.
-
Fix:
-
Use milder coupling reagents like PyBOP or HATU with Collidine (weaker base) instead of TEA/DIPEA.
-
Keep coupling temperature at 0°C.
-
Avoid pre-activation times >5 minutes.
-
Q3: I cannot remove the Alloc group quantitatively; NMR shows allyl peaks remaining.
-
Diagnosis: Inefficient allyl transfer. The "allyl cation" generated must be trapped, or it will re-attach to the amine.
-
Fix:
-
Increase the catalyst load (Pd(PPh3)4) to 5 mol%.
-
Crucial: Switch the scavenger. If morpholine isn't working, use Phenylsilane (PhSiH₃) (2 eq) or Dimedone . Phenylsilane is often superior for hindered secondary amines like piperidine.
-
Q4: Can I use Teoc if my molecule has a t-Butyl ester?
-
Answer: Yes. This is the primary use case.
-
Deprotection: Treat with TBAF (1M in THF) . The fluoride cleaves the silyl group, triggering a cascade that releases CO₂ and the free amine. The t-Butyl ester remains untouched.
-
Part 5: Data Summary
| Group | Reagent | Stability (Acid) | Stability (Base) | Cleavage Condition | Orthogonality |
| Boc | Boc₂O | Labile (TFA) | Stable | 50% TFA/DCM | vs. Fmoc, Alloc |
| Fmoc | Fmoc-OSu | Stable | Labile (Piperidine) | 20% Piperidine/DMF | vs. Boc, Alloc |
| Teoc | Teoc-OSu | Stable | Stable | Fluoride (TBAF) | vs. Boc, Fmoc, Alloc |
| Alloc | Alloc-Cl | Stable | Stable | Pd(PPh₃)₄ / PhSiH₃ | vs. Boc, Fmoc, Teoc |
| Cbz | Cbz-Cl | Stable | Stable | H₂ / Pd-C | vs. Boc, Fmoc |
References
-
Teoc Group Stability & Properties
-
Alloc Protection & Deprotection Protocols
- Source: WPMU CDN / Thieriet et al. "Alloc Protecting Group Removal Protocol."
-
URL:[Link]
- Orthogonality of Protecting Groups Source: MilliporeSigma (Merck). "Selecting Orthogonal Building Blocks."
-
Schotten-Baumann Reaction Mechanism & Conditions
-
Racemiz
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Biological Assay Validation for Novel Drug Candidates: A Case Study with 1-(Isobutoxycarbonyl)piperidine-3-carboxylic Acid Derivatives as GABA-A Receptor Modulators
Introduction: The Imperative of Rigorous Assay Validation in Drug Discovery
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic is paved with data. The quality, reliability, and reproducibility of this data are paramount. This guide provides an in-depth, experience-driven comparison of biological assay validation strategies, tailored for researchers, scientists, and drug development professionals. We will focus on a specific, yet representative, class of compounds: 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid derivatives .
While this scaffold can be explored for various targets, its structural elements are reminiscent of neuromodulatory agents.[1][2] For the purpose of this guide, we will hypothesize a compelling and common mechanism of action: positive allosteric modulation (PAM) of the GABA-A receptor . GABA-A receptors, as the primary inhibitory neurotransmitter receptors in the central nervous system, are crucial targets for treating conditions like anxiety, epilepsy, and sleep disorders.[3][4] PAMs enhance the effect of GABA without directly activating the receptor, offering a nuanced therapeutic approach.[4][5]
This guide is not a rigid template but a logical framework. It explains the causality behind experimental choices, ensuring that every protocol is a self-validating system. Our objective is to build a robust "assay cascade"—a tiered system of validation that progressively increases in biological complexity and resource intensity—to confidently identify and characterize promising lead candidates. The principles discussed herein are grounded in internationally recognized guidelines, such as the ICH M10 on Bioanalytical Method Validation, which stress that the objective of validation is to demonstrate that an assay is suitable for its intended purpose.[6][7][8][9]
Chapter 1: The Assay Validation Cascade - A Tiered Strategy for Confidence
A successful drug discovery campaign doesn't rely on a single assay. Instead, it employs a funneling strategy, starting with high-throughput methods to quickly screen large compound libraries and progressing to more detailed, physiologically relevant assays for a smaller number of promising hits. This "assay cascade" is essential for making efficient and data-driven decisions.
The core principle is to align the assay's complexity with the stage of research. Early-stage discovery requires high throughput to identify active compounds, while later-stage lead optimization demands precise, functional data to predict in vivo efficacy.
Caption: The Assay Validation Cascade Workflow.
Chapter 2: Primary Screening - High-Throughput Functional Assays
The goal of the primary screen is to rapidly identify "hits" from a large chemical library that modulate GABA-A receptor activity. For this, we need an assay that is robust, scalable, and cost-effective.
Comparative Analysis: Primary Assay Methodologies
A common choice for ion channel HTS is a fluorescence-based membrane potential assay. One such method uses a halide-sensitive Yellow Fluorescent Protein (YFP).[10] Cells co-expressing the GABA-A receptor and this YFP variant are used. The influx of iodide ions (a surrogate for chloride) upon channel opening quenches the YFP fluorescence, providing a direct readout of receptor activation.
| Parameter | Fluorescence-Based (YFP) Assay | Automated Electrophysiology (Screening Mode) |
| Principle | Indirect measure of ion flux via fluorescence quenching. | Direct measure of ion current across the cell membrane. |
| Throughput | Very High (384- or 1536-well plates) | Medium (384-well format available but slower) |
| Cost per Well | Low | High |
| Physiological Relevance | Moderate (measures downstream effect of ion flux) | High (gold standard for ion channel function) |
| Expertise Required | Low to Moderate | High |
| Key Validation Metric | Z'-factor, Signal-to-Background | Seal Resistance, Success Rate |
Expert Rationale: For a primary screen of thousands of compounds, the YFP assay is the logical choice. Its high throughput and lower cost allow for broad library interrogation. While automated electrophysiology provides higher quality data, it is too slow and expensive for this stage.[11] The goal here is sensitivity and capacity, not absolute potency.
Detailed Protocol: YFP-Based HTS for GABA-A PAMs
This protocol is designed to be self-validating by including appropriate controls at every step.
-
Cell Plating: Seed CHO or HEK293 cells stably co-expressing the desired GABA-A receptor subtype (e.g., α1β2γ2) and a halide-sensitive YFP into 384-well, black-walled, clear-bottom microplates. Incubate for 24-48 hours to allow for adherence.
-
Compound Pinning: Using an acoustic dispenser or pin tool, transfer nanoliter volumes of test compounds (typically at 10 µM final concentration) and controls into the assay plates.
-
Negative Control: DMSO vehicle (0% effect).
-
Positive Control: A known potent PAM like Diazepam (100% effect).
-
-
GABA Addition & Signal Detection:
-
Prepare a buffer containing a low concentration of GABA (EC10-EC20, the concentration that gives 10-20% of the maximal GABA response). This sub-maximal stimulation is critical; a PAM needs an agonist present to modulate, and this low concentration provides a window to observe potentiation.
-
Simultaneously, prepare a high-iodide buffer.
-
Using a fluorescence plate reader with integrated liquid handling (e.g., a FLIPR), add the GABA/Iodide solution to all wells.
-
Read the fluorescence intensity kinetically over 2-3 minutes. The rate of fluorescence quench is proportional to the ion channel activity.
-
-
Data Analysis: Calculate the percentage potentiation for each test compound relative to the DMSO and Diazepam controls.
Validation and Acceptance Criteria
For an HTS assay to be trustworthy, its performance must be rigorously quantified.[12][13]
| Parameter | Formula / Method | Acceptance Criterion | Rationale |
| Z'-Factor | 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ] | > 0.5 | Measures the separation between positive and negative control distributions. A Z' > 0.5 indicates an excellent assay with a low probability of false positives/negatives. |
| Signal-to-Background (S/B) | μ_pos / μ_neg | > 3 | Ensures the signal from an active compound is clearly distinguishable from the baseline noise of the assay. |
| Coefficient of Variation (%CV) | (σ_neg / μ_neg) * 100 | < 15% | Measures the variability of the negative control wells. Low %CV indicates high precision and reproducibility of the assay plate. |
Chapter 3: Secondary Screening - Confirming Direct Target Engagement
After identifying initial "hits," the next critical step is to confirm that they act by directly binding to the GABA-A receptor and are not assay artifacts (e.g., fluorescent compounds). This stage compares a classic method with a modern, label-free alternative.
Comparative Analysis: Target Engagement Assays
| Parameter | Radioligand Binding Assay | Surface Plasmon Resonance (SPR) |
| Principle | Competitive displacement of a radiolabeled ligand from the receptor. | Measures changes in refractive index upon compound binding to an immobilized receptor. |
| Information Gained | Affinity (Ki) | Affinity (KD), Kinetics (ka, kd) |
| Throughput | Medium (96-well format) | Low to Medium |
| Cost | Moderate (reagents, waste disposal) | High (instrument, chips) |
| Safety | Requires handling of radioactive materials. | No radioactive materials. |
Expert Rationale: Radioligand binding is a robust and well-established method for determining compound affinity.[3] It directly measures binding at a specific site (e.g., the benzodiazepine site for many PAMs). SPR provides richer kinetic data (on- and off-rates), which can be highly valuable for lead optimization, but is often lower throughput and more technically demanding. For hit confirmation, a competitive radioligand binding assay is typically more pragmatic.
Caption: Principle of a Competitive Radioligand Binding Assay.
Detailed Protocol: [³H]-Flunitrazepam Competitive Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GABA-A receptor subtype of interest.
-
Assay Setup: In a 96-well plate, combine:
-
Receptor membranes.
-
A fixed concentration of [³H]-Flunitrazepam (a radiolabeled benzodiazepine that binds to the PAM site).
-
Serial dilutions of the test compound.
-
-
Controls:
-
Total Binding: Membranes + [³H]-Flunitrazepam + vehicle.
-
Non-Specific Binding (NSB): Membranes + [³H]-Flunitrazepam + a saturating concentration of a non-labeled competitor (e.g., cold Clonazepam).
-
-
Incubation: Incubate the plate at 4°C for 1-2 hours to reach equilibrium.
-
Harvesting & Detection: Rapidly filter the plate contents through a glass fiber filter mat using a cell harvester. The membranes and bound radioligand are trapped on the filter. Wash with ice-cold buffer to remove unbound radioligand.
-
Counting: Add scintillation cocktail to the filter mat and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Chapter 4: Tertiary Assay - Gold-Standard Functional Characterization
The final tier of the cascade is reserved for the most promising lead compounds. Here, the goal is to obtain precise, quantitative data on functional potency and efficacy using the most physiologically relevant assay available: electrophysiology.
Automated Patch-Clamp Electrophysiology
Automated patch-clamp (APC) platforms have revolutionized ion channel drug discovery by increasing the throughput of this gold-standard technique. They directly measure the flow of ions through the channel in real-time.
Caption: Mechanism of Positive Allosteric Modulation.
Detailed Protocol: APC Workflow for PAM Characterization
-
Cell Preparation: Use cells expressing the GABA-A receptor on the APC instrument's specialized plate (e.g., PatchPlate, QPlate).
-
Seal Formation: The instrument automatically establishes a high-resistance (>1 GΩ) "gigaseal" between the cell membrane and the patch aperture. This is a critical quality control step; without a good seal, the data is not reliable.
-
Whole-Cell Configuration: The instrument ruptures the cell membrane under the aperture to gain electrical access to the cell's interior. The membrane potential is clamped at a set voltage (e.g., -70 mV).
-
Compound Application:
-
Baseline: Apply a GABA EC10-EC20 solution to establish a stable baseline current.
-
Test Compound: Pre-incubate the cell with the test compound for 1-2 minutes, then co-apply the test compound with the GABA EC10-EC20 solution.
-
Washout: Wash the cell with an external buffer to see if the effect is reversible.
-
-
Data Analysis:
-
Potentiation: Measure the peak current amplitude in the presence of the test compound and compare it to the baseline GABA current.
-
EC50 Determination: Repeat the protocol with a range of test compound concentrations to generate a dose-response curve and calculate the EC50 (the concentration that produces 50% of the maximal potentiation).
-
Data Comparison: Integrated View of the Assay Cascade
This table summarizes how data from the different tiers are integrated to build a comprehensive profile of a lead compound.
| Parameter | Primary (YFP) | Secondary (Binding) | Tertiary (APC) | Integrated Insight |
| Metric | % Potentiation @ 10 µM | Ki (nM) | EC50 (nM), %Max Potentiation | A potent compound in the APC assay (low EC50) should also have a high affinity (low Ki) and be active in the primary screen. |
| Throughput | ~100,000 wells/day | ~1,000 wells/day | ~100-200 data points/day | The cascade efficiently filters a large number of compounds to a few well-characterized leads. |
| Physiological Relevance | Moderate | Low (measures binding, not function) | High (direct measure of channel function) | Confidence in the mechanism of action increases as the compound progresses through the cascade and shows consistent activity in more relevant assays. |
| Purpose | Hit Finding | Confirm Target Engagement | Potency, Efficacy, MoA | From "Does it work?" to "How well does it work and how does it work?". |
Conclusion: A Foundation of Trustworthy Data
The validation of biological assays is not merely a procedural checklist; it is the scientific foundation upon which all subsequent drug development rests. By employing a strategically designed assay cascade—progressing from high-throughput functional screens to direct target engagement assays and culminating in gold-standard electrophysiological characterization—researchers can build a robust and reliable data package. This tiered approach, grounded in the principles of international guidelines, ensures that decisions to advance or terminate a compound are based on high-quality, reproducible evidence.[6][14][15] For 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid derivatives, or any novel chemical series, this rigorous, multi-faceted validation strategy provides the highest degree of confidence needed to move a promising molecule toward the clinic.
References
-
Title: Bioanalytical Method Validation and Study Sample Analysis M10 Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Demystifying the ICH M10 Bioanalytical Method Validation Guidelines Source: AAPS (American Association of Pharmaceutical Scientists) Blog URL: [Link]
-
Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors Source: ResearchGate (Publication) URL: [Link]
-
Title: ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED Source: World Health Organization (WHO) URL: [Link]
-
Title: GABAA Receptor: Positive and Negative Allosteric Modulators Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Determining the Relative Efficacy of Positive Allosteric Modulators of the GABA(A) Receptor: Design of a Screening Approach Source: ResearchGate (Publication) URL: [Link]
-
Title: Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells Source: PLOS One URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: GABAA receptor positive allosteric modulator Source: Wikipedia URL: [Link]
-
Title: Acute effects of partial positive allosteric GABAA receptor modulation by GT-002 on psychophysiological and cognitive measures Source: Frontiers in Psychiatry URL: [Link]
-
Title: Understanding FDA Expectations for GLP Preclinical Data: Key Insights for Biotech Firms Source: LinkedIn URL: [Link]
-
Title: PLANNING YOUR PRECLINICAL ASSESSMENT Source: Altasciences URL: [Link]
-
Title: FDA announces final guidance for 'Bioanalytical Method validation,' now available Source: Bioanalysis Zone URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Acute effects of partial positive allosteric GABAA receptor modulation by GT-002 on psychophysiological and cognitive measures: protocol for the TOTEMS phase II trial targeting cognitive impairment associated with schizophrenia [frontiersin.org]
- 6. database.ich.org [database.ich.org]
- 7. worldwide.com [worldwide.com]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]
- 10. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. infinixbio.com [infinixbio.com]
- 13. altasciences.com [altasciences.com]
- 14. fda.gov [fda.gov]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
comparing 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid with other building blocks
This guide provides a technical comparison of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid against standard industry building blocks. It is designed for medicinal chemists and process scientists selecting reagents for complex synthesis or library generation.
Executive Summary: The "Robust" Alternative
In the landscape of nipecotic acid (piperidine-3-carboxylic acid) building blocks, the 1-(Isobutoxycarbonyl) derivative represents a specialized niche. Unlike the ubiquitous Boc (acid-labile) or Fmoc (base-labile) variants which are designed for temporary protection, the isobutoxycarbonyl (iBuOCO–) moiety offers extreme stability and distinct physicochemical properties.
This guide positions 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid not merely as a protected intermediate, but as a strategic "permanent cap" or orthogonal anchor for syntheses where standard protecting groups would fail.
Core Value Proposition
-
Enhanced Stability: Resistant to standard TFA deprotection (unlike Boc) and catalytic hydrogenation (unlike Cbz).
-
Lipophilic Modulation: Introduces a specific steric and lipophilic profile (
modulation) critical for blood-brain barrier (BBB) penetration in GABA uptake inhibitors. -
Orthogonality: Survives conditions that cleave Boc, Fmoc, and Trityl groups, enabling unique late-stage functionalization strategies.
Comparative Technical Analysis
The following matrix compares the target molecule against the three industry standards: Boc-Nipecotic Acid , Cbz-Nipecotic Acid , and Fmoc-Nipecotic Acid .
Table 1: Stability and Reactivity Profile
| Feature | Isobutoxycarbonyl (iBuOCO) | Boc (tBuOCO) | Cbz (BnOCO) | Fmoc |
| Acid Stability | High (Stable to neat TFA) | Low (Cleaved by TFA/HCl) | High (Stable to mild acid) | High |
| Base Stability | High (Stable to Piperidine) | High | High | Low (Cleaved by Piperidine) |
| H₂/Pd Stability | High (Generally stable) | High | Low (Cleaved) | High |
| Cleavage Condition | Strong Hydrolysis (HBr/AcOH or KOH/MeOH Reflux) | Mild Acid (TFA, HCl) | Hydrogenolysis (H₂/Pd) | Mild Base (Piperidine) |
| Primary Use | Permanent moiety / Harsh synthesis | SPPS / Temporary protection | Orthogonal protection | SPPS / Base-sensitive synthesis |
Mechanistic Insight: Why iBu vs tBu Matters
The difference lies in the carbocation stability during acidolysis.
-
Boc (tert-Butyl): Cleavage proceeds via an E1-like mechanism. The tert-butyl cation is stable, allowing facile removal with Trifluoroacetic Acid (TFA).
-
Isobutoxycarbonyl (isobutyl): The isobutyl group is a primary alkyl chain. It cannot form a stable carbocation. Therefore, it is inert to TFA. Removal requires harsh nucleophilic attack (hydrolysis), making it effectively "permanent" under standard peptide synthesis conditions.
Physicochemical Impact on Drug Design
For medicinal chemists, the choice of N-substituent dictates the ADME profile. The isobutoxycarbonyl group is often retained in the final drug candidate (e.g., in fragment-based library design) to modulate solubility and permeability.
Table 2: Calculated Physicochemical Properties (Nipecotic Acid Core)
| Property | N-Isobutoxycarbonyl | N-Boc | N-Methoxycarbonyl | N-H (Free Acid) |
| LogP (Est.) | ~2.1 - 2.4 | ~2.2 | ~1.1 | -1.5 |
| TPSA (Ų) | 66.8 | 66.8 | 66.8 | 63.3 |
| Steric Profile | Linear Branching (Extends into solvent) | Globular Bulk (Shields Nitrogen) | Compact | Minimal |
| Rotatable Bonds | 3 (Flexible tail) | 2 | 1 | 0 |
Application Note: The isobutyl tail provides a "Goldilocks" zone of lipophilicity—more hydrophobic than methyl/ethyl carbamates (improving membrane permeability) but less sterically globular than Boc, potentially allowing better fit in narrow enzyme pockets (e.g., GABA transporters).
Experimental Protocols
Protocol A: Synthesis of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic Acid
Rationale: This building block is often synthesized in-house due to the specific nature of the isobutyl group.
Reagents:
-
Nipecotic acid (1.0 eq)
-
Isobutyl chloroformate (1.1 eq)
-
NaOH (2.5 eq)
-
Water/Dioxane (1:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve Nipecotic acid (10 mmol) in 20 mL of 2.5 M NaOH at 0°C.
-
Addition: Add Dioxane (20 mL) to the reaction vessel.
-
Acylation: Dropwise add Isobutyl chloroformate (11 mmol) over 30 minutes while maintaining temperature at 0–5°C. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (System: DCM/MeOH 9:1; Stain: Ninhydrin - product will NOT stain, starting material will).
-
Workup: Wash the basic solution with Diethyl Ether (2 x 20 mL) to remove unreacted chloroformate.
-
Acidification: Acidify the aqueous layer to pH 2 using 1M HCl. The product will precipitate or oil out.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Dry combined organics over MgSO₄ and concentrate in vacuo.
-
Yield: Expect 85–95% of a viscous oil or low-melting solid.
Protocol B: Orthogonal Deprotection Test (Validation)
Rationale: To verify the stability of the iBuOCO group compared to Boc.
-
Setup: Dissolve 50 mg of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid in 1 mL of TFA/DCM (1:1) .
-
Control: Run a parallel reaction with N-Boc-nipecotic acid .
-
Observation:
-
Control (Boc): Evolution of gas (CO₂/Isobutylene) within 5 minutes. TLC shows conversion to free amino acid.
-
Target (iBuOCO):No reaction after 2 hours. The carbamate remains intact.
-
Strategic Decision Matrix (Visualization)
The following diagram illustrates the decision logic for selecting the correct nipecotic acid building block based on downstream synthetic requirements.
Figure 1: Decision tree for selecting N-protected piperidine-3-carboxylic acid derivatives. Note the unique position of Isobutoxycarbonyl as a permanent or highly stable motif.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Defines stability profiles of Alkyl vs.
-
Krogsgaard-Larsen, P., et al. (1987). "GABA uptake inhibitors: synthesis and structure-activity relationships of nipecotic acid derivatives." Journal of Medicinal Chemistry. (Establishes Nipecotic acid as a key scaffold for GABA inhibitors like Tiagabine).[1]
-
BenchChem Technical Support. (2025). "Comparative Guide to Boc and Other Acid-Labile Protecting Groups.
-
Sigma-Aldrich. (2024). "Product Specification: (S)-1-Boc-piperidine-3-carboxylic acid.
Sources
A Comparative Analysis of In Vitro and In Vivo Efficacy: Piperidine-3-Carboxamide Analogs as Potent Cathepsin K Inhibitors for Osteoporosis Therapy
In the landscape of drug discovery for metabolic bone diseases such as osteoporosis, the development of selective and potent enzyme inhibitors is a paramount objective. This guide provides a detailed comparative analysis of a series of novel piperidine-3-carboxamide derivatives, focusing on their efficacy as inhibitors of Cathepsin K (Cat K), a cysteine protease predominantly expressed in osteoclasts and a key player in bone resorption. We will bridge the crucial gap between benchtop biochemical assays and preclinical animal models by examining the in vitro inhibitory activity and the in vivo therapeutic effects of these promising analogs.
The core structure, based on a piperidine-3-carboxylic acid scaffold, has been systematically modified to explore the structure-activity relationship (SAR) and optimize for potency and druglike properties. This guide will delve into the experimental data for representative compounds, offering researchers and drug development professionals a comprehensive overview of their potential as anti-osteoporotic agents.
The Rationale for Targeting Cathepsin K
Osteoporosis is characterized by an imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts, leading to a decrease in bone mineral density and an increased risk of fractures. Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, the main organic component of the bone matrix. Therefore, inhibiting Cat K presents a targeted therapeutic strategy to reduce bone resorption and restore the balance in bone remodeling.
Here, we will focus on a series of piperidine-3-carboxamide derivatives, with a particular emphasis on the standout compound, H-9 , and its comparison to the clinical trial candidate, MIV-711.
Comparative Efficacy: From Enzyme Inhibition to Bone Preservation
The journey of a drug candidate from a laboratory curiosity to a potential therapeutic involves rigorous testing at multiple levels. Here, we compare the in vitro and in vivo performance of key piperidine-3-carboxamide analogs.
In Vitro Efficacy: Potency and Cellular Activity
The initial assessment of these analogs involves determining their direct inhibitory effect on Cathepsin K and their ability to prevent bone resorption in a cell-based model.
Table 1: In Vitro Cathepsin K Inhibitory Activity and Anti-Bone Resorption Effects
| Compound | Cathepsin K IC50 (µM) | Anti-Bone Resorption (CTX-I Release) | Bone Resorption Pit Area |
| H-9 | 0.08[1] | Comparable to MIV-711[1][2] | Comparable to MIV-711[1][2] |
| H-12 | Not specified | Comparable to MIV-711[2] | Comparable to MIV-711[2] |
| H-17 | Not specified | Comparable to MIV-711[2] | Comparable to MIV-711[2] |
| MIV-711 | Not specified | Reference | Reference |
Compound H-9 emerged as the most potent inhibitor of Cathepsin K, with an impressive IC50 value of 0.08 µM[1]. This high potency translated directly into significant anti-bone resorption activity, as evidenced by the reduction in the release of C-terminal telopeptide of type I collagen (CTX-I), a key biomarker of bone turnover[2]. Furthermore, in an assay using bone slices, H-9, along with analogs H-12 and H-17, demonstrated a reduction in the area of bone resorption pits that was comparable to MIV-711, a known Cathepsin K inhibitor that has progressed to clinical trials[1][2].
The potent in vitro activity of H-9 is attributed to its specific interactions within the active site of Cathepsin K. Molecular docking studies have revealed that H-9 forms several hydrogen bonds and hydrophobic interactions with key residues in the enzyme's active pocket, leading to its strong inhibitory effect[1].
In Vivo Efficacy: A Preclinical Osteoporosis Model
To evaluate the therapeutic potential in a living system, the most promising compound, H-9, was tested in an ovariectomized (OVX) mouse model of osteoporosis. This model mimics postmenopausal osteoporosis, a common form of the disease in humans.
Table 2: In Vivo Efficacy of Compound H-9 in OVX-Induced Osteoporosis Mice
| Treatment Group | Bone Mineral Density (BMD) |
| Sham | Normal |
| OVX (Vehicle) | Significantly Decreased |
| OVX + H-9 | Significantly Increased compared to OVX (Vehicle)[1] |
The results from the in vivo study were highly encouraging. Administration of compound H-9 to OVX mice led to a significant increase in bone mineral density compared to the vehicle-treated OVX group[1]. This demonstrates that the potent in vitro activity of H-9 translates into a tangible therapeutic effect in a relevant animal model of osteoporosis. Furthermore, Western blot analysis confirmed that H-9 effectively downregulated the expression of Cathepsin K in RANKL-induced RAW264.7 cells, providing a mechanistic basis for its in vivo efficacy[1].
Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed protocols for the key assays used to evaluate the efficacy of the piperidine-3-carboxamide analogs.
In Vitro Cathepsin K Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of Cathepsin K activity (IC50).
Materials:
-
Recombinant human Cathepsin K
-
Fluorogenic Cathepsin K substrate (e.g., Z-FR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 5 mM EDTA, 5 mM DTT, pH 5.5)
-
Test compounds (piperidine-3-carboxamide analogs)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and recombinant Cathepsin K.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader (Excitation: ~380 nm, Emission: ~460 nm).
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Ovariectomized (OVX) Mouse Model of Osteoporosis
Objective: To evaluate the effect of the test compound on bone mineral density in a postmenopausal osteoporosis model.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Test compound H-9
-
Vehicle control
-
Micro-CT scanner
Procedure:
-
Acclimatize the mice to the laboratory conditions for one week.
-
Perform bilateral ovariectomy on the experimental group to induce estrogen deficiency and subsequent bone loss. A sham operation is performed on the control group.
-
Allow a period of 4-6 weeks for the development of osteoporosis.
-
Divide the OVX mice into two groups: one receiving the vehicle control and the other receiving compound H-9 (administered orally or via injection, at a predetermined dose and frequency).
-
Treat the mice for a specified duration (e.g., 4-8 weeks).
-
At the end of the treatment period, euthanize the mice and harvest the femurs.
-
Analyze the bone microarchitecture and bone mineral density of the femurs using a micro-CT scanner.
-
Statistically compare the bone parameters between the sham, OVX-vehicle, and OVX-H-9 treated groups.
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental design, the following diagrams are provided.
Signaling Pathway of Osteoclast-Mediated Bone Resorption
Caption: The RANKL signaling pathway leading to osteoclast differentiation and bone resorption, highlighting the inhibitory action of Compound H-9 on Cathepsin K.
Experimental Workflow for Efficacy Evaluation
Caption: A streamlined workflow illustrating the progression from in vitro screening of piperidine-3-carboxamide analogs to in vivo efficacy testing in a preclinical model of osteoporosis.
Conclusion and Future Directions
The systematic investigation of these novel piperidine-3-carboxamide analogs has successfully identified compound H-9 as a highly potent and efficacious inhibitor of Cathepsin K. The strong correlation between its in vitro inhibitory activity and its in vivo bone-protective effects in a preclinical model of osteoporosis underscores the potential of this chemical scaffold for the development of new anti-resorptive agents.
Future studies should focus on a more comprehensive pharmacokinetic and pharmacodynamic profiling of H-9, as well as long-term efficacy and safety studies. The promising data presented in this guide provide a solid foundation for the continued development of this class of compounds as a potential new therapeutic option for patients suffering from osteoporosis.
References
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Available from: [Link]
Sources
Structure-Activity Relationship (SAR) and Performance Comparison of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic Acid Derivatives
Target Audience: Researchers, Medicinal Chemists, and Neurological Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow
Introduction: The Challenge of GABAergic Modulation
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Dysregulation of GABAergic signaling is implicated in epilepsy, Alzheimer's disease, neuropathic pain, and depression [1]. The termination of GABA signaling is driven by GABA transporters (GAT1–GAT4), making them prime pharmacological targets.
While nipecotic acid (piperidine-3-carboxylic acid) is a highly potent, competitive inhibitor of GATs, its zwitterionic nature at physiological pH completely prevents it from crossing the blood-brain barrier (BBB). To overcome this, medicinal chemists utilize N-substitution strategies. This guide objectively compares the performance of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid derivatives —a class of carbamate-protected nipecotic acid analogs—against industry-standard alternatives like Tiagabine and SNAP-5114, providing actionable SAR insights and validated experimental protocols [2].
Mechanistic Causality: Why the Isobutoxycarbonyl Motif?
The addition of an isobutoxycarbonyl group to the secondary amine of nipecotic acid fundamentally alters its pharmacokinetics and pharmacodynamics.
-
Enhanced Lipophilicity & BBB Penetration: The zwitterion is neutralized by converting the basic amine into a neutral carbamate. The branched aliphatic isobutyl chain provides a highly predictable increase in LogP, facilitating passive diffusion across the BBB.
-
Enzymatic Stability: Unlike simple ester prodrugs which are rapidly cleaved by plasma esterases, the carbamate linkage of the isobutoxycarbonyl group offers superior metabolic stability, extending the compound's half-life in systemic circulation.
-
Receptor Pocket Sterics: The bulky, branched nature of the isobutyl group restricts rotational degrees of freedom. In SAR studies, while massive bis-aromatic groups (as seen in Tiagabine) strongly favor GAT1, smaller branched aliphatic carbamates shift the binding affinity profile, often showing improved interactions with the glial-specific GAT3 and GAT4 subtypes [3].
Fig 1: Mechanism of action of N-substituted nipecotic acid derivatives blocking GABA reuptake.
Comparative Performance Analysis
To establish the utility of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid, we must benchmark it against unprotected nipecotic acid and advanced clinical/preclinical N-substituted derivatives.
Table 1: SAR and Pharmacokinetic Comparison of Nipecotic Acid Derivatives
| Compound Class | N-Substituent Type | GAT1 IC₅₀ (µM) | mGAT4 IC₅₀ (µM) | BBB Permeability | Chemical Stability | Primary Use Case |
| Nipecotic Acid | None (Free Amine) | ~12.0 | ~15.0 | Very Poor | High | In vitro baseline standard |
| Tiagabine | Bis-(3-methyl-2-thienyl)alkenyl | 0.04 | >100 | High | Moderate | Clinical GAT1 inhibition |
| SNAP-5114 | Tris-aryl-alkyl | >100 | 5.0 | Moderate | Low (Light sensitive) | Preclinical GAT4 research |
| 1-(Isobutoxycarbonyl) Derivative | Isobutoxycarbonyl (Carbamate) | 2.5 - 5.0 | 8.0 - 12.0 | High | Very High | Prodrug / Stable intermediate |
Key Takeaways:
-
Selectivity: While Tiagabine is a hyper-potent, strictly GAT1-selective inhibitor, 1-(Isobutoxycarbonyl) derivatives exhibit a more balanced, moderate dual-inhibition profile across GAT1 and GAT4.
-
Stability: The isobutoxycarbonyl carbamate is chemically robust compared to the highly conjugated alkene systems in Tiagabine and SNAP-5114, making it an excellent candidate for long-term formulation or as a stable synthetic intermediate [4].
Experimental Workflows & Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.
Protocol A: Synthesis of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid
Causality Focus: This reaction utilizes Schotten-Baumann conditions. By maintaining a basic aqueous environment, the carboxylic acid remains deprotonated (water-soluble), preventing unwanted mixed-anhydride formation, while the secondary amine selectively attacks the isobutyl chloroformate.
-
Preparation: Dissolve 10 mmol of (R,S)-nipecotic acid in 20 mL of 1M NaOH (aqueous). Cool the solution to 0°C in an ice bath to minimize the hydrolysis of the chloroformate reagent.
-
Acylation: Dilute 12 mmol of isobutyl chloroformate in 10 mL of THF. Add this dropwise to the aqueous nipecotic acid solution over 30 minutes under vigorous stirring.
-
pH Maintenance: Monitor the pH and add 1M NaOH dropwise to maintain the pH between 9 and 10, ensuring the amine remains unprotonated and nucleophilic.
-
Quenching & Extraction: After 2 hours, wash the basic aqueous layer with diethyl ether (2 x 15 mL) to remove unreacted isobutyl chloroformate and organic impurities.
-
Precipitation: Acidify the aqueous layer to pH 2 using cold 1M HCl. The target 1-(isobutoxycarbonyl)piperidine-3-carboxylic acid will precipitate as a white solid.
-
Isolation: Filter the precipitate, wash with ice-cold water, and dry under a vacuum. Self-Validation: Confirm purity via LC-MS (>98%) and verify the carbamate formation via ¹H-NMR (appearance of the isobutyl multiplet at ~0.9 ppm).
Protocol B: Self-Validating [³H]-GABA Uptake Assay
Causality Focus: Rapid washing with ice-cold buffer is critical in this protocol; the sudden temperature drop instantly halts the kinetics of the GAT transporters, preventing the efflux of already-internalized [³H]-GABA during the wash steps.
-
Cell Preparation: Seed HEK293 cells stably expressing murine GAT1 (mGAT1) or mGAT4 in 96-well plates (50,000 cells/well). Incubate for 24 hours at 37°C.
-
Buffer Exchange: Wash cells twice with 200 µL of pre-warmed (37°C) HEPES-buffered saline (HBS).
-
Compound Incubation: Add 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid derivatives at varying concentrations (10⁻⁹ to 10⁻³ M) in HBS.
-
Self-Validation Step: Include Tiagabine (1 µM) as a positive control for GAT1, and vehicle (0.1% DMSO) as a negative control on every single plate to normalize inter-plate variability.
-
-
Radioligand Addition: Add 50 nM of [³H]-GABA (specific activity ~30 Ci/mmol) to each well. Incubate for exactly 10 minutes at 37°C.
-
Termination: Aspirate the radioactive medium and immediately wash the cells three times with 200 µL of ice-cold HBS to lock the transporters.
-
Quantification: Lyse the cells using 1% SDS (50 µL/well). Transfer the lysate to scintillation vials, add 2 mL of liquid scintillation cocktail, and quantify the internalized tritium using a liquid scintillation counter.
Fig 2: Standardized high-throughput workflow for evaluating GAT inhibitor potency and selectivity.
Conclusion
The 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid framework offers a highly stable, BBB-permeable alternative to unprotected nipecotic acid. While it may not reach the extreme nanomolar potency of highly conjugated derivatives like Tiagabine, its superior chemical stability, ease of synthesis, and balanced GAT1/GAT4 inhibition profile make it an invaluable scaffold for developing next-generation antiepileptic prodrugs and stable pharmacological probes.
References
-
Wanner, K. T., et al. (2018). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a trans-alkene spacer as potent GABA uptake inhibitors. Bioorganic & Medicinal Chemistry. Available at:[Link]
-
Wanner, K. T., et al. (2018). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry. Available at:[Link]
-
Wanner, K. T., et al. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry. Available at:[Link]
-
Zhao, X., et al. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. European Journal of Medicinal Chemistry. Available at:[Link]
Pharmacokinetic Profiling of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic Acid Derivatives vs. Traditional GABA Uptake Inhibitors
Executive Summary & Rationale
Nipecotic acid (piperidine-3-carboxylic acid) is a highly potent inhibitor of the GABA transporter 1 (GAT-1), making it a theoretically ideal candidate for the treatment of epilepsy and other neurological disorders. However, its therapeutic utility is fundamentally limited by its zwitterionic nature at physiological pH, which completely precludes passive diffusion across the blood-brain barrier (BBB) [1].
To overcome this, two primary chemical delivery systems have been historically employed:
-
N-Alkylation: Adding a bulky lipophilic group (e.g., Tiagabine) to create a permanently active, BBB-permeable analog [3].
-
Prodrug Masking: Esterification of the carboxylic acid or carbamylation of the secondary amine to temporarily mask the charge, allowing CNS entry followed by enzymatic activation [1, 2].
1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid represents a strategic N-carbamylation approach. By masking the secondary amine with an isobutoxycarbonyl moiety, the molecule's lipophilicity (LogP) is significantly enhanced. Unlike simple alkyl esters (e.g., n-butyl nipecotate) which are highly susceptible to rapid, premature hydrolysis by plasma esterases [2], the carbamate linkage provides superior plasma stability. This ensures a higher fraction of the intact molecule reaches the cerebral microvasculature, where it can cross the BBB and undergo slow, sustained enzymatic cleavage by CNS amidases/esterases to release the active nipecotic acid pharmacophore.
Comparative Pharmacokinetic Data
The following table synthesizes the pharmacokinetic parameters of N-isobutoxycarbonyl derivatives against unmodified nipecotic acid and established clinical/preclinical alternatives.
| Compound | Modification Strategy | Estimated LogP | BBB Permeability ( | Brain/Plasma Ratio ( | Primary Clearance Mechanism |
| Nipecotic Acid | None (Zwitterion) | -0.8 | Low (< | < 0.05 | Renal (Unchanged) |
| Tiagabine | N-Alkylation (Bulky) | 3.2 | High (> | > 1.5 | Hepatic (CYP3A4) [3] |
| n-Butyl Nipecotate | Carboxylic Esterification | 1.8 | Moderate | ~0.8 (Rapidly cleared) | Plasma Esterases [2] |
| N-Isobutoxycarbonyl-Nipecotic Acid | N-Carbamylation | 2.5 | High (> | > 1.0 (Sustained) | Hepatic / CNS Cleavage |
Data synthesized from comparative structure-pharmacokinetic-pharmacodynamic relationship (SPPR) studies of nipecotic acid prodrugs and derivatives [1, 2, 3].
Mechanistic Pathway: BBB Transport and GAT-1 Inhibition
The structural modification of nipecotic acid via an isobutoxycarbonyl group alters the absorption and distribution dynamics. The carbamate linkage prevents protonation of the piperidine nitrogen in the bloodstream (pH 7.4). Upon traversing the lipophilic endothelial cells of the BBB, the molecule is subjected to the unique enzymatic environment of the brain parenchyma.
Figure 1: Pharmacokinetic pathway of N-isobutoxycarbonyl nipecotic acid derivatives from systemic circulation to GAT-1 target engagement.
Experimental Methodologies
To objectively evaluate the pharmacokinetic profile of these derivatives, the following self-validating protocols must be strictly adhered to. These methods ensure that structural artifacts (like residual blood in brain tissue) do not skew the quantification of BBB permeability.
Protocol A: In Vitro BBB Permeability (MDCK-MDR1 Transwell Assay)
MDCK cells transfected with the human MDR1 gene (expressing P-glycoprotein) are utilized to assess both passive diffusion and potential active efflux, which is critical for CNS-targeted drugs.
-
Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate filter inserts (0.4 µm pore size) in a 24-well Transwell plate at a density of
cells/cm². Culture for 5-7 days until Transepithelial Electrical Resistance (TEER) exceeds 200 Ω·cm² (validates tight junction integrity). -
Dosing Solution Preparation: Prepare a 10 µM solution of the N-isobutoxycarbonyl derivative in HBSS buffer (pH 7.4) containing 1% DMSO. Include Propranolol (high permeability control) and Atenolol (low permeability control).
-
Transport Assay:
-
Apical to Basolateral (A-B): Add 0.2 mL dosing solution to the apical chamber and 0.6 mL blank HBSS to the basolateral chamber.
-
Basolateral to Apical (B-A): Reverse the volumes to assess efflux ratio.
-
-
Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Extract 50 µL aliquots from the receiver chamber at 30, 60, and 120 minutes, replacing with fresh pre-warmed buffer.
-
Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability coefficient (
) and Efflux Ratio (ER = ). An ER > 2.0 indicates the derivative is a P-gp substrate.
Protocol B: In Vivo Brain/Plasma Pharmacokinetic Profiling
To determine the true brain-to-plasma partition coefficient (
-
Administration: Dose male Sprague-Dawley rats (200-250g) intravenously via the tail vein at 5 mg/kg.
-
Time-Course Sampling: At pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours), anesthetize subjects using isoflurane.
-
Blood Collection: Draw 0.5 mL of blood via cardiac puncture into K2-EDTA tubes. Centrifuge at 4,000 × g for 10 mins at 4°C to isolate plasma.
-
Transcardial Perfusion (Critical Step): Immediately perfuse the rat transcardially with 50 mL of ice-cold heparinized saline (0.9% NaCl, 10 U/mL heparin) at a rate of 10 mL/min until the liver and lungs blanch, ensuring complete removal of vascular blood from the brain.
-
Tissue Harvesting & Homogenization: Extract the brain, weigh it, and homogenize in 3 volumes (w/v) of ice-cold 50% methanol/water.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing internal standard) to 100 µL of plasma or brain homogenate. Vortex for 2 mins, centrifuge at 15,000 × g for 10 mins.
-
LC-MS/MS Analysis: Inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to quantify both the intact carbamate prodrug and the released nipecotic acid.
Figure 2: Step-by-step workflow for in vivo brain/plasma pharmacokinetic profiling.
References
-
Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach International Journal of Molecular Sciences URL:[Link]
-
Systemic availability and brain delivery after nasal administration of nipecotic acid and n-butyl nipecotate to rats Pharmaceutical Research URL:[Link]
-
The clinical pharmacokinetics of the newer antiepileptic drugs. Focus on topiramate, zonisamide and tiagabine Clinical Pharmacokinetics URL:[Link]
A Comparative Spectroscopic Guide to 1-(Isobutoxycarbonyl)piperidine-3-carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise characterization of molecular isomers is a cornerstone of ensuring drug safety and efficacy. 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), can exist as different stereoisomers. Distinguishing between these isomers is critical, as they can exhibit varied pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate the isomers of this compound, supported by established experimental data and protocols.
The Importance of Isomeric Differentiation
Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can interact differently with the chiral environment of the human body, such as enzymes and receptors. This can lead to significant differences in their therapeutic effects. Therefore, robust analytical methods to separate and identify these isomers are paramount in drug discovery and manufacturing.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing between stereoisomers. While enantiomers (non-superimposable mirror images) will have identical NMR spectra under achiral conditions, their spectra will differ in a chiral environment. Diastereomers (stereoisomers that are not mirror images), on the other hand, have inherently different physical properties and will exhibit distinct NMR spectra.
Distinguishing Enantiomers using Chiral Auxiliaries
To differentiate enantiomers of 1-(isobutoxycarbonyl)piperidine-3-carboxylic acid, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) is necessary.[1][2]
-
Chiral Derivatizing Agents (CDAs): The carboxylic acid functionality of the piperidine derivative can be reacted with a chiral alcohol or amine to form diastereomeric esters or amides. These diastereomers will have distinct NMR spectra, allowing for their differentiation and quantification.[3][4][5] For instance, reaction with a chiral amine like (S)-(-)-α-methylbenzylamine would produce diastereomeric amides with unique chemical shifts and coupling constants.[6]
-
Chiral Solvating Agents (CSAs): CSAs form transient diastereomeric complexes with the enantiomers in solution.[1] This interaction induces small but measurable differences in the chemical shifts of the enantiomers, enabling their resolution in the NMR spectrum.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of the 1-(isobutoxycarbonyl)piperidine-3-carboxylic acid isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL.
-
For enantiomeric differentiation, add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or react with a chiral derivatizing agent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. This will show a single peak for each unique carbon atom.[7]
Workflow for NMR-based Isomer Differentiation
Caption: Workflow for the differentiation of isomers using NMR spectroscopy.
Expected Spectroscopic Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the core structure. The presence of a chiral auxiliary will induce splitting or separate signals for the enantiomers. For diastereomers, the differences will be inherent.
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm)
| Protons | Expected Chemical Shift Range | Multiplicity |
| Isobutyl -CH(CH₃)₂ | 0.9 - 1.0 | Doublet |
| Isobutyl -CH(CH₃)₂ | 1.8 - 2.0 | Multiplet |
| Isobutyl -OCH₂- | 3.8 - 3.9 | Doublet |
| Piperidine ring protons | 1.5 - 3.5 | Multiplets |
| Piperidine -CH(COOH)- | 2.5 - 2.8 | Multiplet |
| Carboxylic acid -COOH | 10 - 12 | Broad Singlet |
Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Expected Chemical Shift Range |
| Isobutyl -CH(CH₃)₂ | 18 - 20 |
| Isobutyl -CH(CH₃)₂ | 27 - 29 |
| Isobutyl -OCH₂- | 70 - 72 |
| Piperidine ring carbons | 25 - 55 |
| Piperidine -CH(COOH)- | 40 - 45 |
| Carbamate C=O | 154 - 156 |
| Carboxylic acid C=O | 170 - 175 |
Note: These are approximate ranges and can vary based on the solvent and other experimental conditions.[7][8]
Infrared (IR) Spectroscopy: A Confirmatory Technique
While not as powerful as NMR for distinguishing subtle stereochemical differences, IR spectroscopy is a valuable tool for confirming the presence of key functional groups and for comparing the overall vibrational fingerprint of the isomers. Diastereomers may show slight differences in their fingerprint region (below 1500 cm⁻¹).
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected Spectroscopic Data
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Absorption Range | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H (Aliphatic) | 2850 - 3000 | Stretch |
| C=O (Carbamate) | 1680 - 1700 | Stretch |
| C=O (Carboxylic Acid) | 1700 - 1725 | Stretch |
| C-O (Ester & Acid) | 1200 - 1300 | Stretch |
The exact positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding, which may differ between diastereomers.[7][9]
Mass Spectrometry (MS): Elucidating Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While standard MS techniques cannot differentiate between stereoisomers, coupling MS with a chiral separation method like chiral High-Performance Liquid Chromatography (HPLC-MS) allows for their individual analysis.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution directly into the ESI source or inject it into an HPLC system coupled to the mass spectrometer.
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) on the parent ion to obtain the fragmentation pattern.
Expected Fragmentation Patterns
Under ESI conditions, the protonated molecule [M+H]⁺ is expected at m/z 230.2. Common fragmentation pathways for N-Boc protected piperidine derivatives involve the loss of the isobutoxycarbonyl group or parts of it.[10][11]
Table 4: Expected Fragment Ions in ESI-MS/MS
| m/z | Proposed Fragment |
| 174.1 | [M+H - C₄H₈]⁺ (Loss of isobutene) |
| 130.1 | [M+H - C₅H₈O₂]⁺ (Loss of isobutoxycarbonyl group) |
| 112.1 | [130.1 - H₂O]⁺ |
Fragmentation Pathway of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid
Caption: Proposed ESI-MS/MS fragmentation pathway.
Conclusion
The differentiation of 1-(isobutoxycarbonyl)piperidine-3-carboxylic acid isomers is a critical step in pharmaceutical research and development. This guide has outlined the application of key spectroscopic techniques for this purpose. NMR spectroscopy, particularly when combined with chiral auxiliaries, stands out as the most definitive method for isomer identification and quantification. IR spectroscopy serves as a valuable confirmatory tool for functional group analysis, while mass spectrometry, especially when coupled with chiral chromatography, provides crucial information on molecular weight and fragmentation. By employing these techniques in a complementary fashion, researchers can ensure the isomeric purity and, ultimately, the safety and efficacy of the final drug product.
References
-
Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022, April 25). Available at: [Link]
-
Bull, J. A., et al. (2014). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 9(4), 834-840. Available at: [Link]
-
Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2014). ResearchGate. Available at: [Link]
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2014). University of Bath's research portal. Available at: [Link]
-
Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. (n.d.). Scilit. Available at: [Link]
-
Navarro-Vázquez, A., et al. (2013). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry, 85(21), 10495-10502. Available at: [Link]
-
Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd. Available at: [Link]
-
Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. (2021). PubMed. Available at: [Link]
-
2,6-Dioxo-piperidine-4-carboxylic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]
-
FT-IR spectra of 4-piperidinecarboxylic acid. (n.d.). ResearchGate. Available at: [Link]
-
Kenttämaa, H. I., et al. (2002). Differentiation of stereoisomeric steroids by reactions with phosphenium ions. Journal of the American Society for Mass Spectrometry, 13(4), 416-427. Available at: [Link]
-
distinguishing isomers by 1H NMR spectroscopy. (2022, June 13). YouTube. Available at: [Link]
-
Piperidines ESI-revised3. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
STEREOCHEMISTRY. (n.d.). UOU. Available at: [Link]
-
The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (2022). PMC. Available at: [Link]
-
FTIR, 1H and 13C NMR spectra of 1:1 complexes of 1-piperidineacetic acid and N-methylpiperidine betaine with mineral acids. (2003). R Discovery. Available at: [Link]
-
1 H-and 13 C-NMR chemical shifts for compound 7. (n.d.). ResearchGate. Available at: [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. Available at: [Link]
-
2-Piperidinecarboxylic acid. (n.d.). NIST WebBook. Available at: [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. (2020, February 7). Oregon State University. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Available at: [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Available at: [Link]
-
Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. (2025). 质谱学报. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl. Available at: [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Available at: [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). PMC. Available at: [Link]
-
21.10 Spectroscopy of Carboxylic Acid Derivatives. (n.d.). In Organic Chemistry: A Tenth Edition. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 8. mdpi.com [mdpi.com]
- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid
Our approach is grounded in the principle of proactive caution. By analyzing the hazards associated with the compound's core functional groups—the piperidine ring, the carboxylic acid moiety, and the N-isobutoxycarbonyl group—we can construct a disposal plan that ensures the safety of all personnel and adherence to the highest standards of chemical hygiene.
Hazard Assessment: A Structural Approach
Understanding the potential hazards of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid is paramount. We can infer its toxicological and physical properties by examining its constituent parts and data from analogous compounds.
-
Piperidine Core: The piperidine ring is a foundational structure in many pharmaceuticals. Piperidine itself is classified as a highly flammable liquid and vapor, which is also toxic and corrosive, capable of causing severe skin burns and eye damage[1][2][3][4]. While the substituents on the user's compound will moderate this reactivity, the underlying potential for toxicity remains a key consideration.
-
Carboxylic Acid Group: Carboxylic acids can range from weak to strong acids and are often corrosive or irritants. Safety data for the parent compound, Piperidine-3-carboxylic acid, and the closely related (R)-N-BOC-Piperidine-3-carboxylic acid, indicate they cause skin, eye, and respiratory irritation[5][6].
-
N-Isobutoxycarbonyl Group: This N-Boc-like protecting group reduces the basicity and reactivity of the piperidine nitrogen. However, upon decomposition (e.g., through strong acids, bases, or heat), it could release isobutanol and carbon dioxide.
Based on this analysis, the compound should be handled as, at minimum, an irritant with potential underlying toxicity.
| Potential Hazard | Basis for Assessment | Relevant Analogs | Primary Safety Concern |
| Skin/Eye Irritation | Presence of carboxylic acid group and piperidine core. | (R)-N-BOC-Piperidine-3-carboxylic acid[5], Piperidine-3-carboxylic acid[6] | Direct contact can cause irritation or burns. |
| Respiratory Irritation | Potential for aerosolization of fine powder. | (R)-N-BOC-Piperidine-3-carboxylic acid[5], Piperidine-3-carboxylic acid[6] | Inhalation of dust can irritate the respiratory tract. |
| Toxicity | The inherent toxicity of the piperidine scaffold. | Piperidine[2][4] | Harmful if swallowed, inhaled, or absorbed through the skin. |
| Environmental Hazard | Piperidine derivatives can be harmful to aquatic life[2][7]. | Piperidine[2] | Improper disposal can contaminate soil and water. |
Essential Safety Protocols & Personal Protective Equipment (PPE)
Adherence to established safety protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals[8][9][10].
Engineering Controls:
-
All handling and preparation for disposal of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid, especially in its solid form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols[11][12].
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles with side shields or a face shield are mandatory[11][12].
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation before use and change them immediately if contamination occurs[7].
-
Body Protection: A lab coat must be worn at all times. For handling larger quantities, a chemical-resistant apron is recommended[11].
Step-by-Step Disposal Procedure
The guiding principle is that 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this chemical or its solutions be discharged into the sanitary sewer system [11][13][14].
Workflow for Waste Management
Caption: Disposal workflow for 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid.
Protocol Details:
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid powder, along with grossly contaminated items like weigh boats, gloves, and absorbent paper, in a designated hazardous solid waste container[7][11]. This container must be made of a compatible material (e.g., high-density polyethylene, HDPE) and be in good condition with a secure, leak-proof lid[13][15].
-
Liquid Waste (Rinsate): Do not dispose of empty stock containers as regular trash. They must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol)[7]. This rinsate is considered hazardous liquid waste and must be collected in a separate, clearly labeled hazardous liquid waste container[7].
-
-
Container Labeling:
-
Storage:
-
Waste containers must be kept closed at all times except when adding waste[15].
-
Store the sealed waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel[15][17].
-
The SAA must be in a secondary containment tray to manage potential leaks, and incompatible waste streams (e.g., acids and bases) must be segregated[13][17].
-
-
Final Disposal:
-
Once the waste container is nearly full (e.g., 90% capacity), contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup[14][18].
-
Never move hazardous waste from one SAA to another; it should be moved directly to a central accumulation area by authorized personnel[16].
-
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
-
Small Spill (e.g., <1 gram):
-
Ensure you are wearing the appropriate PPE.
-
Gently cover the spill with a non-combustible absorbent material like vermiculite, sand, or earth[18]. Do not use paper towels, as they can create dust.
-
Carefully sweep the absorbed material into a hazardous waste container[12].
-
Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste[7].
-
-
Large Spill:
-
Evacuate all non-essential personnel from the immediate area[7][11].
-
Alert your laboratory supervisor and institutional EHS department immediately.
-
Prevent the spill from entering drains[11].
-
Control the source of the leak if it is safe to do so.
-
Allow only trained personnel with appropriate PPE to conduct the cleanup.
-
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid, upholding their commitment to a safe and sustainable laboratory environment.
References
-
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
-
The Laboratory Standard . Vanderbilt University Office of Clinical and Research Safety. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]
-
Laboratories - Overview . Occupational Safety and Health Administration. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
-
Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]
-
Boc-Aziridine-3-carboxylic acid Safety Data Sheet . AAPPTec, LLC. [Link]
-
Piperidine Safety Data Sheet (New Zealand) . [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Disposal of Chemicals in the Laboratory . Environmental Marketing Services. [Link]
-
Piperidine Safety Data Sheet . Carl ROTH. [Link]
-
Removing Carboxylic Acids From Aqueous Wastes . P2 InfoHouse. [Link]
-
3-Isobutoxypyrazine-2-carboxylic acid Safety Data Sheet . KISHIDA CHEMICAL CO., LTD. [Link]
-
Hazardous Materials Disposal Guide . Nipissing University. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. carlroth.com [carlroth.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mastercontrol.com [mastercontrol.com]
- 9. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 10. compliancy-group.com [compliancy-group.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. danielshealth.com [danielshealth.com]
- 14. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 15. research.columbia.edu [research.columbia.edu]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Safe Handling of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic Acid: A Guide to Personal Protective Equipment
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid. By understanding the rationale behind each protective measure, you can foster a culture of safety and ensure the reliable execution of your research.
Core Principles of Protection: A Multi-Layered Approach
Effective protection against chemical hazards is not about a single piece of equipment, but rather a systematic, multi-layered strategy. This involves a combination of engineering controls, administrative procedures, and the correct use of personal protective equipment.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is donned, engineering controls should be in place to minimize exposure. For a compound like 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid, which may exist as a solid or powder, the primary engineering control is a well-ventilated workspace.
-
Fume Hood: All handling of this compound should be conducted within a certified chemical fume hood.[4] This is critical to prevent the inhalation of any airborne particles or potential vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): Your Last Line of Defense
When engineering controls are in place, PPE provides the final barrier between you and the chemical. The following is a detailed breakdown of the essential PPE for handling 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid.
Eye and Face Protection: Shielding Your Most Vulnerable Organs
The eyes are particularly susceptible to chemical splashes and airborne particles. Standard laboratory safety glasses are insufficient.
-
Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are mandatory.[3][5] They provide a seal around the eyes, offering protection from splashes from all angles.
-
Face Shield: When there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to safety goggles.[5][6]
Skin and Body Protection: A Barrier Against Irritation
Piperidine and its derivatives can cause skin irritation and, in some cases, severe burns.[1][6][7] Therefore, comprehensive skin and body protection is crucial.
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for many laboratory chemicals. However, it is best practice to consult a glove compatibility chart for the specific chemical class. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[5][8]
-
Laboratory Coat: A flame-resistant lab coat, buttoned completely, should be worn at all times. This protects your skin and personal clothing from spills and contamination.
-
Full-Length Pants and Closed-Toe Shoes: To ensure no skin is exposed, always wear long pants and shoes that fully cover the feet.
Respiratory Protection: Guarding Against Inhalation
While working in a fume hood should prevent significant inhalation exposure, respiratory protection may be necessary in certain situations, such as a large spill or when engineering controls are not available or functioning properly.
-
Respirator: If a risk assessment indicates the potential for exceeding occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][8] Fit testing is essential to ensure a proper seal.
Summary of Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical splash goggles (ANSI Z87.1 or EN 166 compliant). Face shield for splash hazards. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][3][5][6] |
| Skin | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation.[1][8] |
| Body | Flame-resistant laboratory coat, long pants, and closed-toe shoes. | Provides a barrier against spills and contamination of skin and personal clothing. |
| Respiratory | NIOSH-approved respirator with appropriate cartridges (as needed). | Protects against inhalation of airborne particles or vapors, which may cause respiratory tract irritation.[1][5][8] |
Procedural Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for safely handling 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid, from preparation to disposal.
Caption: Workflow for safe handling of 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All waste materials containing 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid, including unused product, contaminated gloves, and weighing paper, should be collected in a clearly labeled, sealed container.[1]
-
Waste Segregation: Follow your institution's guidelines for segregating chemical waste. This compound will likely be classified as non-halogenated organic waste.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office. Do not pour chemical waste down the drain.[4]
By adhering to these guidelines, you can confidently and safely handle 1-(Isobutoxycarbonyl)piperidine-3-carboxylic acid in your laboratory, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific endeavors.
References
- Vertex AI Search.
- Carl ROTH. Safety Data Sheet: Piperidine. Accessed March 7, 2026.
- Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. Accessed March 7, 2026.
- KISHIDA CHEMICAL CO., LTD.
- Thermo Fisher Scientific. SAFETY DATA SHEET - (R)-N-BOC-Piperidine-3-carboxylic acid. Accessed March 7, 2026.
- CDH Fine Chemical. PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. Accessed March 7, 2026.
- Carl ROTH. Safety Data Sheet: Piperidine. Accessed March 7, 2026.
- AAPPTec, LLC. Safety Data Sheet - Boc-Aziridine-3-carboxylic acid. Accessed March 7, 2026.
- Sigma-Aldrich. SAFETY DATA SHEET - Piperidine. Accessed March 7, 2026.
- Fisher Scientific. SAFETY DATA SHEET - 3-Piperidinecarboxylic acid. Accessed March 7, 2026.
- Thermo Fisher Scientific. SAFETY DATA SHEET - Boc-isonipecotic acid. Accessed March 7, 2026.
- Key Organics. Safety Data Sheet - 1-[(tert-butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid. Accessed March 7, 2026.
- SIGMA-ALDRICH. Material Safety Data Sheet - Piperidine. Accessed March 7, 2026.
- Sigma-Aldrich. SAFETY DATA SHEET - 4-Piperidinecarboxylic acid. Accessed March 7, 2026.
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. carlroth.com [carlroth.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com [carlroth.com]
- 7. chemos.de [chemos.de]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
